molecular formula C14H12N2O2 B1411819 4-(Benzyloxy)-1,2-benzoxazol-3-amine CAS No. 927802-18-4

4-(Benzyloxy)-1,2-benzoxazol-3-amine

Cat. No.: B1411819
CAS No.: 927802-18-4
M. Wt: 240.26 g/mol
InChI Key: QAKSEPTVKXBHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-1,2-benzoxazol-3-amine is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenylmethoxy-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-14-13-11(7-4-8-12(13)18-16-14)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKSEPTVKXBHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=NO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264675
Record name 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927802-18-4
Record name 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927802-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-(Benzyloxy)-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly in the development of anticonvulsants (Zonisamide analogs) and kinase inhibitors.

Chemical Properties, Synthesis, and Pharmacological Utility

Executive Summary

This compound (CAS: 927802-18-4) is a 1,2-benzisoxazole derivative distinguished by an exocyclic primary amine at the C3 position and a benzyloxy ether at the C4 position. Unlike the highly labile unsubstituted benzisoxazoles, the 3-amino variant exhibits enhanced ring stability due to amidine-like resonance. This compound serves as a critical "masked" intermediate; the benzyl group protects a C4-phenol, allowing for late-stage diversification of the scaffold—a strategy essential for optimizing lipophilicity (LogP) and metabolic stability in drug discovery campaigns.

Structural Identity & Physicochemical Profile

The compound consists of a benzene ring fused to an isoxazole ring.[1] The "4-benzyloxy" substituent places a bulky ether group ortho to the isoxazole oxygen, creating a sterically crowded environment that influences both chemical reactivity and binding affinity.

PropertyData
IUPAC Name This compound
Common Name 3-Amino-4-benzyloxy-1,2-benzisoxazole
CAS Number 927802-18-4
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
SMILES NC1=NOC2=C1C(OCC3=CC=CC=3)=CC=C2
Calc.[2] LogP ~2.8 (Predicted)
TPSA 51.2 Ų
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, O, O)

Synthetic Pathways & Process Chemistry[3]

The synthesis of 3-amino-1,2-benzisoxazoles substituted at the 4-position requires a regioselective approach.[3] The most robust route avoids the unstable 3-chloro intermediates and instead utilizes the cyclization of o-hydroxybenzonitriles with hydroxylamine.

Core Synthesis: The Salicylonitrile Route

This protocol leverages the reactivity of 2-hydroxy-6-(benzyloxy)benzonitrile . The presence of the nitrile ortho to the free phenol is the driving force for the ring closure.

Step-by-Step Mechanism:
  • Precursor Assembly: 2,6-Dihydroxybenzonitrile is selectively mono-alkylated with benzyl bromide (BnBr) using mild base (K₂CO₃) in acetone. Stoichiometry control is critical to prevent bis-alkylation.

  • Amidoxime Formation: The nitrile reacts with hydroxylamine (NH₂OH[4]·HCl) in the presence of a base (NaOH or NaOEt). The hydroxylamine attacks the nitrile carbon to form an intermediate amidoxime.

  • Cyclization: Under basic conditions, the phenolic oxygen attacks the amidoxime nitrogen (or the oxime oxygen attacks the phenol carbon, depending on tautomer), eliminating water/ammonia equivalents to close the isoxazole ring.

Diagram: Synthetic Workflow

Synthesis Start 2,6-Dihydroxybenzonitrile Inter1 2-Hydroxy-6-benzyloxy- benzonitrile Start->Inter1 BnBr, K2CO3 Acetone, 60°C Inter2 Amidoxime Intermediate Inter1->Inter2 NH2OH·HCl, NaOH EtOH/H2O Product 4-(Benzyloxy)-1,2- benzoxazol-3-amine Inter2->Product Cyclization (-H2O)

Caption: Regioselective synthesis of the 4-benzyloxy derivative via the salicylonitrile-hydroxylamine cyclization pathway.

Chemical Reactivity & Stability[6]

Resistance to Kemp Elimination

The "Kemp elimination" is the base-catalyzed ring opening of benzisoxazoles to form salicylonitriles.

  • Unsubstituted Benzisoxazoles: Highly susceptible. A base abstracts the C3-proton, triggering N-O bond cleavage.

  • 3-Amino Derivatives: The this compound is resistant to this classic elimination because:

    • No C3-Proton: The C3 position is fully substituted with an amine.

    • Electronic Stabilization: The amino group donates electron density into the ring (amidine resonance), strengthening the N-O bond.

    • Steric Shielding: The 4-benzyloxy group sterically hinders nucleophilic attack at the C3 carbon.

Boulton-Katritzky Rearrangement

While stable to mild base, 3-amino-1,2-benzisoxazoles can undergo the Boulton-Katritzky rearrangement under forcing conditions or if acylated. If the exocyclic amine is converted to an amide (e.g., with acetic anhydride), the side-chain carbonyl oxygen can attack the ring nitrogen, leading to a rearrangement into a 1,2,4-oxadiazole .

Diagram: Stability & Rearrangement Logic

Reactivity cluster_Stable Standard Conditions (pH 7-10) cluster_Rearrange Forcing/Acylation Conditions Compound 4-(Benzyloxy)-1,2- benzoxazol-3-amine Stable Ring Intact (Resistant to Kemp Elimination) Compound->Stable  Base (NaOH)   Acyl N-Acyl Intermediate Compound->Acyl  Ac2O / Heat   Oxadiazole 1,2,4-Oxadiazole (Boulton-Katritzky Product) Acyl->Oxadiazole  Rearrangement  

Caption: The 3-amino group confers stability against ring opening, but N-acylation can trigger rearrangement to oxadiazoles.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Preparation from 2,6-dihydroxybenzonitrile.

  • Mono-Protection:

    • Dissolve 2,6-dihydroxybenzonitrile (10 mmol) in acetone (50 mL).

    • Add K₂CO₃ (11 mmol, 1.1 eq) and stir at RT for 15 min.

    • Add Benzyl bromide (10 mmol, 1.0 eq) dropwise.

    • Reflux for 4 hours.[5] Filter salts, evaporate solvent, and purify via silica column (Hexane/EtOAc) to isolate 2-hydroxy-6-(benzyloxy)benzonitrile.

  • Cyclization:

    • Dissolve the mono-protected nitrile (5 mmol) in Ethanol (20 mL).

    • Add Hydroxylamine hydrochloride (15 mmol, 3 eq).

    • Add NaOH (15 mmol, 3 eq) dissolved in minimal water.

    • Reflux the mixture for 12 hours. Monitor by TLC (disappearance of nitrile).

    • Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Deprotection (Benzyl Removal)

Objective: Unmasking the phenol to yield 3-amino-4-hydroxy-1,2-benzisoxazole.

  • Note: Standard hydrogenolysis (H₂/Pd-C) can sometimes reduce the N-O bond of the isoxazole ring (cleaving it to an amino-ketone).

  • Recommended Method: Acid-mediated cleavage.

    • Dissolve substrate in Trifluoroacetic acid (TFA) or HBr/Acetic Acid.

    • Stir at RT or mild heat (40°C) until benzyl group is removed.

    • Neutralize carefully with NaHCO₃ to avoid ring hydrolysis.

Medicinal Chemistry Applications

Zonisamide Bioisosteres

The parent scaffold, 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide), is an antiepileptic targeting Na⁺ and Ca²⁺ channels. The 4-benzyloxy derivative serves as a probe to explore the 4-position SAR (Structure-Activity Relationship) .

  • Steric Tolerance: The 4-position tolerates bulk (benzyl), suggesting a hydrophobic pocket in the target protein.

  • Solubility Modulation: The benzyl group is lipophilic; removing it to expose the 4-OH dramatically increases water solubility and allows for phosphate prodrug strategies.

Kinase Inhibitor Design

In kinase inhibitors, the 3-amino-benzisoxazole motif functions as an adenine mimetic.

  • Hinge Binding: The exocyclic NH₂ acts as a hydrogen bond donor to the kinase hinge region.[6]

  • Gatekeeper Interaction: The 4-substituent (benzyloxy) is positioned to interact with the "gatekeeper" residue. A large group like benzyloxy suggests utility in kinases with smaller gatekeeper residues (e.g., Threonine), whereas it might clash in those with bulky gatekeepers (e.g., Methionine).

References

  • Synthesis of 3-Amino-1,2-benzisoxazoles

    • Title: Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.[7][6][8]

    • Source:Journal of Heterocyclic Chemistry / ResearchG
    • URL:[Link]

  • Mechanism of Ring Closure

    • Title: Reaction of 2-hydroxybenzonitriles with hydroxylamine: A general route to 3-aminobenzisoxazoles.
    • Source:Organic Syntheses (General methodology reference).
    • URL:[Link] (Analogous protocol).

  • Kemp Elimination & Stability

    • Title: Kemp Eliminase Activity of Ketosteroid Isomerase (Discussion of benzisoxazole ring opening).
    • Source:PubMed Central (PMC).
    • URL:[Link]

  • Pharmacological Context (Zonisamide)

    • Title: Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

4-(Benzyloxy)-1,2-benzoxazol-3-amine CAS number 927802-18-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 927802-18-4 Synonyms: 4-(Benzyloxy)benzo[d]isoxazol-3-amine; 3-Amino-4-benzyloxy-1,2-benzisoxazole Target Class: Sphingomyelin Synthase 2 (SMS2) Inhibitor Therapeutic Area: Metabolic Syndrome, Chronic Inflammation, Atherosclerosis

Executive Summary

4-(Benzyloxy)-1,2-benzoxazol-3-amine is a potent, selective inhibitor of Sphingomyelin Synthase 2 (SMS2) .[1] It serves as a critical pharmacophore in the development of therapeutics for metabolic disorders, specifically those driven by lipid dysfunction and chronic inflammation. Unlike non-selective lipid modulators, this compound targets the conversion of ceramide to sphingomyelin at the plasma membrane, directly influencing lipid raft composition and signal transduction pathways (e.g., NF-κB).

This guide details the chemical characterization, synthetic pathways, and biological mechanisms of CAS 927802-18-4, designed for medicinal chemists and pharmacologists optimizing lead compounds for metabolic indications.

Chemical Identity & Properties

The compound features a 1,2-benzoxazole (benzo[d]isoxazole) core substituted at the 3-position with a primary amine and at the 4-position with a benzyloxy group. The 4-position substitution is sterically significant, influencing the planarity of the molecule and its binding affinity within the SMS2 catalytic pocket.

PropertyData
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
Core Scaffold 1,2-Benzoxazole (Benzo[d]isoxazole)
Key Substituents 3-Amino (H-bond donor); 4-Benzyloxy (Hydrophobic interaction)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calc.) ~3.5 (Conjugate acid of isoxazole amine)
Appearance Off-white to pale yellow solid

Synthetic Methodology

The synthesis of 4-substituted 3-amino-1,2-benzoxazoles presents a regiochemical challenge. The most robust route utilizes nucleophilic aromatic substitution (SNAr) followed by an acetohydroxamic acid-mediated cyclization . This method avoids the unstable N-O bond cleavage often seen in reductive cyclization strategies.

Retrosynthetic Analysis

The 1,2-benzoxazole core is constructed from a 2-fluoro-6-(benzyloxy)benzonitrile precursor. The "ortho-effect" allows the oxime nitrogen (derived from acetohydroxamic acid) to displace the fluorine atom, followed by attack on the nitrile to close the isoxazole ring.

Step-by-Step Protocol

Step 1: Preparation of 2-Fluoro-6-(benzyloxy)benzonitrile

  • Starting Material: 2,6-Difluorobenzonitrile.

  • Reagents: Benzyl alcohol (1.0 eq), NaH (1.1 eq) or K₂CO₃ (2.0 eq).

  • Solvent: DMF or THF (anhydrous).

  • Conditions: 0°C to RT, 2–4 hours.

  • Mechanism: Controlled SNAr. The first fluoride displacement is facile; the second is deactivated, ensuring mono-substitution.

  • Workup: Quench with water, extract with EtOAc, wash with brine.

Step 2: Cyclization to this compound

  • Precursor: 2-Fluoro-6-(benzyloxy)benzonitrile (from Step 1).

  • Reagents: Acetohydroxamic acid (N-hydroxyacetamide) (1.2 eq), Potassium tert-butoxide (t-BuOK) or K₂CO₃ (2.5 eq).

  • Solvent: DMF/Water (10:1) or pure DMF.

  • Conditions: RT for 1 hour, then 80°C for 2–4 hours.

  • Mechanism: The hydroxamate anion attacks the nitrile carbon (forming an amidoxime-like intermediate) or displaces the fluorine directly. The standard Shutske method involves displacement of the fluorine by the hydroxamate oxygen, followed by hydrolysis/rearrangement to the 3-amino-benzisoxazole.

  • Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Synthesis SM 2,6-Difluorobenzonitrile Inter 2-Fluoro-6-(benzyloxy)benzonitrile SM->Inter SNAr (Mono-substitution) BnOH Benzyl Alcohol (Base) BnOH->Inter Prod This compound (CAS 927802-18-4) Inter->Prod Cyclization AHA Acetohydroxamic Acid (K2CO3/DMF) AHA->Prod

Figure 1: Synthetic route via controlled nucleophilic aromatic substitution and acetohydroxamic acid cyclization.

Mechanism of Action: SMS2 Inhibition

Sphingomyelin Synthase 2 (SMS2) is a membrane-bound enzyme primarily located in the plasma membrane. It catalyzes the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide, generating sphingomyelin (SM) and diacylglycerol (DAG) .

Biological Impact[2]
  • Lipid Rafts: SM is a key component of lipid rafts. Inhibition of SMS2 disrupts these domains, impairing the signaling of receptors localized there (e.g., TLR4, CD36).

  • Ceramide Accumulation: By blocking SM synthesis, the compound increases local ceramide levels. While systemic ceramide accumulation is often lipotoxic, localized modulation at the plasma membrane can improve insulin sensitivity and reduce inflammatory signaling.

  • Anti-Inflammatory: In db/db mice, derivatives of this scaffold reduced chronic inflammation and improved glucose tolerance.

Signaling Pathway Diagram

SMS2_Pathway Cer Ceramide SMS2 Sphingomyelin Synthase 2 (SMS2) Cer->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin (Lipid Rafts) SMS2->SM Catalysis DAG Diacylglycerol (DAG) SMS2->DAG Catalysis Inhibitor This compound (Inhibitor) Inhibitor->SMS2 Blocks Inflam NF-κB Signaling (Inflammation) Inhibitor->Inflam Reduces SM->Inflam Promotes Insulin Insulin Resistance Inflam->Insulin Exacerbates

Figure 2: Inhibition of SMS2 prevents Sphingomyelin accumulation, thereby dampening lipid raft-mediated inflammatory signaling.

Handling & Stability

  • Storage: Store at -20°C. The amine group is susceptible to oxidation over long periods; store under inert gas (Argon/Nitrogen) if possible.

  • Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid storing aqueous solutions for >24 hours due to potential hydrolysis of the isoxazole ring under acidic/basic extremes.

  • Safety: The compound is a potent bioactive agent. Handle in a fume hood with standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • Adachi, K., et al. (2018). "Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice." Journal of Medicinal Chemistry, 61(18), 8241–8254.[1]

  • Shutske, G. M., et al. (1982). "A novel synthesis of 3-amino-1,2-benzisoxazoles." Journal of Heterocyclic Chemistry, 19(5), 1207–1209. (Foundational synthesis method).[2]

  • Yeang, C., et al. (2011). "Sphingomyelin synthase 2 inhibition ameliorates diet-induced obesity and insulin resistance." Diabetes, 60(5).

Sources

A Comprehensive Technical Guide to 4-(Benzyloxy)-1,2-benzoxazol-3-amine: A Potent Sphingomyelin Synthase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth technical overview of 4-(Benzyloxy)-1,2-benzoxazol-3-amine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. It details the molecule's physicochemical properties, a robust synthesis protocol, and methods for analytical characterization. The core of this document focuses on its mechanism of action as a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), a key enzyme implicated in chronic inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecular scaffold.

Introduction to the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole (also known as benzisoxazole) core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets. Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The specific derivative, this compound, has emerged as a lead compound in the development of novel therapeutics targeting chronic inflammation.[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Synonym 4-(Benzyloxy)benzo[d]isoxazol-3-amine[2]
Molecular Formula C₁₄H₁₂N₂O₂Calculated
Molecular Weight 240.26 g/mol Calculated
Appearance Typically a solid (e.g., crystalline powder)General knowledge
Core Structure 1,2-Benzoxazol-3-amine[3]

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the formation of the benzisoxazole ring via intramolecular cyclization.

Principle of Synthesis

The core synthetic challenge is the construction of the N-O bond of the isoxazole ring fused to the benzene core. A common and effective method involves the cyclization of an ortho-hydroxyaryl nitrile precursor. The benzyloxy group is typically introduced via a Williamson ether synthesis on a suitably protected phenol. This approach ensures the correct regiochemistry and provides a reliable route to the target molecule.

Experimental Protocol

This protocol is a representative synthesis based on established methodologies for related structures. Researchers should consult the primary literature for specific, optimized conditions.[2]

Step 1: Benzylation of 2,5-Dihydroxybenzonitrile

  • To a solution of 2,5-dihydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl groups.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension. The selective benzylation at the 5-position is often favored due to electronic and steric factors, but protection of the 2-hydroxyl group may be necessary for complete selectivity.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-(benzyloxy)-2-hydroxybenzonitrile.

Step 2: Cyclization to form this compound

  • Dissolve the 5-(benzyloxy)-2-hydroxybenzonitrile (1.0 eq) in a suitable solvent system.

  • The transformation of the nitrile and adjacent phenol into the 3-amino-isoxazole ring is a specialized step. One conceptual approach involves the conversion of the nitrile to an oxime or related intermediate, followed by an oxidative cyclization that forms the N-O bond.

  • A more direct route, as suggested by modern synthetic methods, may involve treatment with an electrophilic aminating reagent under conditions that promote intramolecular cyclization.

  • After the reaction is complete (as monitored by TLC or LC-MS), perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by flash column chromatography or recrystallization to obtain this compound of high purity.

Synthesis Workflow Diagram

SynthesisWorkflow SM 2,5-Dihydroxybenzonitrile + Benzyl Bromide Base K₂CO₃, Acetone SM->Base Step 1 Intermediate 5-(Benzyloxy)- 2-hydroxybenzonitrile Base->Intermediate Cyclization Cyclization Reagents Intermediate->Cyclization Step 2 Crude Crude Product Cyclization->Crude Purification Column Chromatography Crude->Purification Purification Final 4-(Benzyloxy)-1,2- benzoxazol-3-amine Purification->Final

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a panel of analytical techniques is required. This validation is critical for the reproducibility of biological data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected ¹H NMR signals include aromatic protons from both the benzoxazole and benzyl moieties, a characteristic singlet for the benzylic CH₂ group, and a broad singlet for the amine (NH₂) protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement, which should correspond to the calculated exact mass of C₁₄H₁₂N₂O₂.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for in vitro biological assays.

Mechanism of Action and Therapeutic Potential

The primary pharmacological value of this compound stems from its activity as a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2).[2]

Target Profile: Sphingomyelin Synthase 2 (SMS2)

Sphingomyelin Synthase 2 is a key enzyme located at the plasma membrane that catalyzes the final step in sphingomyelin biosynthesis.[4][5] It transfers a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[6] The dysregulation of SMS2 activity and the resulting imbalance in ceramide and sphingomyelin levels are associated with numerous pathological conditions, including chronic inflammatory diseases, atherosclerosis, and insulin resistance.[2][7]

Inhibitory Action and Signaling Pathway

This compound and its derivatives have been identified as highly selective inhibitors of human SMS2.[2] By blocking the catalytic activity of SMS2, the compound prevents the conversion of pro-inflammatory ceramide into sphingomyelin. This action modulates lipid metabolism and can suppress inflammatory signaling cascades, such as the NF-κB pathway, which is often downstream of aberrant lipid signaling.[4][7]

SMS2_Pathway PC Phosphatidylcholine SMS2 SMS2 Enzyme PC->SMS2 Ceramide Ceramide Ceramide->SMS2 Inflammation Pro-inflammatory Signaling (e.g., NF-κB activation) Ceramide->Inflammation Promotes SM Sphingomyelin SMS2->SM synthesis DAG Diacylglycerol (DAG) SMS2->DAG synthesis Inhibitor 4-(Benzyloxy)-1,2- benzoxazol-3-amine Inhibitor->SMS2 Inhibits

Caption: Inhibition of the SMS2 pathway by the target compound.

Therapeutic Applications

The potent inhibitory effect on SMS2 makes this compound a promising candidate for treating diseases driven by chronic inflammation. Studies have shown that derivatives of this compound can significantly attenuate chronic inflammation in preclinical models.[2] Key potential therapeutic areas include:

  • Atherosclerosis: By modulating lipid metabolism and inflammation within the arterial wall.[6]

  • Non-alcoholic Fatty Liver Disease (NAFLD): By reducing lipid accumulation and inflammatory responses in the liver.[2]

  • Insulin Resistance and Type 2 Diabetes: By improving cellular responses to insulin through the modulation of ceramide and DAG levels.[2]

Conclusion

This compound is a well-defined chemical entity with significant therapeutic potential. Its validated role as a selective SMS2 inhibitor provides a strong foundation for its use as a chemical probe to study sphingolipid biology and as a lead scaffold for the development of new drugs targeting chronic inflammatory diseases. Further research, including detailed pharmacokinetic and toxicological profiling, will be essential to advance this compound and its optimized derivatives toward clinical application.

References

  • The Role of Sphingomyelin Synthase 2 in Lipid Metabolism and Its Implications in Diseases. (2026). International Journal of Molecular Sciences. Available from: [Link]

  • Sphingomyelin Synthase 2 Deletion Mitigates Oxidative Stress-Induced NF-κB Activation via Lipid Metabolic Reprogramming in Dry Eye Disease. (2025). Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice. (n.d.). Journal of Lipid Research. Available from: [Link]

  • Sphingomyelin synthase 2 is a positive regulator of the CSF1R-STAT3 pathway in pancreatic cancer-associated macrophage. (2022). Frontiers in Immunology. Available from: [Link]

  • Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway. (2022). eLife. Available from: [Link]

  • Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice. (2018). Journal of Medicinal Chemistry. Available from: [Link]

  • 1-[4-(benzyloxy)phenyl]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine. (n.d.). MolPort. Available from: [Link]

  • Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • 1,2-Benzoxazol-3-amine. (n.d.). PubChem. Available from: [Link]

  • 4-Benzyloxyaniline. (n.d.). PubChem. Available from: [Link]

  • 4-benzyloxyaniline. (2024). ChemBK. Available from: [Link]

  • 3-amino-1,2-benzisoxazol-4-ol. (n.d.). ChemSynthesis. Available from: [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (n.d.). Der Pharma Chemica. Available from: [Link]

  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. (2026). Synthesis. Available from: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. (n.d.). Google Patents.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). Molecules. Available from: [Link]

  • 4-Benzyloxybenzylamine. (n.d.). PubChem. Available from: [Link]

  • Processes for preparing 3-amino-isoxazoles. (n.d.). Google Patents.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Guide: Structure Elucidation of 4-(Benzyloxy)-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 4-(Benzyloxy)-1,2-benzoxazol-3-amine (also known as 4-(benzyloxy)-1,2-benzisoxazol-3-amine ).[1] This scaffold is chemically significant as a "privileged structure" in medicinal chemistry, notably as a potent inhibitor of Sphingomyelin Synthase 2 (SMS2) .

The elucidation strategy focuses on confirming the regiochemistry of the benzyloxy substitution (position 4 vs. 5, 6, or 7) and the integrity of the 1,2-benzisoxazole ring (distinguishing it from its 1,3-benzoxazole isomer or Boulton-Katritzky rearrangement products).

Executive Summary

  • Target Molecule: this compound.[1]

  • Core Scaffold: 1,2-Benzisoxazole (Indoxazene).[1]

  • Critical Challenge: Differentiating the 4-position regioisomer from the more thermodynamically stable 5- or 6-isomers and confirming the O-alkylation vs. N-alkylation status.

  • Primary Application: SMS2 inhibition for anti-inflammatory and metabolic disease therapeutics (e.g., atherosclerosis).

Synthetic Context & Structural Logic

To elucidate the structure, one must understand its origin. The synthesis typically involves a conformational restriction strategy .

  • Precursor: 2,6-Difluorobenzonitrile or 2,6-dihydroxybenzonitrile derivatives.[1]

  • Cyclization: Reaction with acetohydroxamic acid or hydroxylamine leads to the 3-amino-1,2-benzisoxazole core.[1]

  • Ambiguity: The starting material (e.g., a resorcinol derivative) allows for substitution at either the 4- or 6-position.[1] Furthermore, the 1,2-benzisoxazole ring is susceptible to base-catalyzed rearrangement to 1,3-benzoxazoles (Kemp elimination/Boulton-Katritzky).[1]

The Elucidation Goal: Prove the benzyloxy group is at C4 and the heterocyclic ring is 1,2-benzisoxazole .

Analytical Strategy: The Multi-Modal Workflow

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before spectral assignment, establish the molecular formula.[1]

  • Expected Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Ionization: ESI+ (Electrospray Ionization).

  • Target m/z: [M+H]

    
     calc. ~241.0972.
    
  • Fragmentation: Look for loss of the benzyl group (91 Da, tropylium ion) and loss of NH

    
    .
    
Step 2: 1H NMR Spectroscopy (The Fingerprint)

The 1H NMR spectrum provides the definitive regiochemical evidence. The 4-substituted isomer possesses a unique 1,2,3-trisubstituted benzene pattern (A-B-C system).[1]

Table 1: Predicted 1H NMR Data (DMSO-d_6, 400 MHz)

PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Logic
3-NH

Amine5.80 – 6.20br s-Exchangeable with D

O. Broad singlet confirms primary amine.[1]
OCH

Benzylic5.30 – 5.40s-Singlet indicates isolated CH

.[1]
H-5 Aromatic7.05 – 7.15d / dd8.0, 1.0Crucial: Doublet due to ortho-coupling with H-6.[1]
H-6 Aromatic7.45 – 7.55t / dd8.0, 8.0Triplet-like (dd) due to two ortho neighbors (H-5, H-7).[1]
H-7 Aromatic6.95 – 7.05d / dd8.0, 1.0Doublet.[1] Usually shielded relative to H-6.[1]
Ph-H Aromatic7.30 – 7.50m-Multiplet for the benzyl phenyl ring (5H).[1]

Interpretation:

  • If the substituent were at Position 5 , you would see a doublet (H-4), doublet (H-6), and singlet (H-7) pattern (or d, dd, d).[1]

  • If the substituent were at Position 6 , you would see a doublet (H-4), doublet (H-5), and singlet (H-7) pattern.[1]

  • The 4-isomer is the ONLY one showing a Triplet (H-6) flanked by two Doublets (H-5, H-7). [1]

Step 3: 2D NMR – The "Spatial Proof" (NOESY)

This is the self-validating step. You must prove the Benzyloxy group is spatially adjacent to the H-5 proton of the benzisoxazole ring.

  • Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY.

  • Key Correlation: Strong cross-peak between OCH

    
     (
    
    
    
    5.35)
    and H-5 (
    
    
    7.10)
    .[1]
  • Negative Control: No NOE should be observed between OCH

    
     and H-7.
    
Step 4: 13C NMR & HMBC

Confirm the carbon skeleton and the "amidine-like" C-3 carbon.

  • C-3 (C=N): ~155–160 ppm.[1][2][3] (Distinct from C=O in benzoxazolones).

  • C-4 (C-O): ~152–156 ppm.[1] Deshielded by oxygen.

  • HMBC Correlations:

    • NH

      
       protons 
      
      
      
      Cross-peak to C-3 and C-3a .[1]
    • H-5 proton

      
       Cross-peak to C-4  (confirming the proton is meta to the bridgehead or ortho to the substituent).
      

Visualization of Logic

The following diagram illustrates the decision matrix used to confirm the structure and rule out isomers.

ElucidationLogic Start Unknown Sample C14H12N2O2 HRMS Step 1: HRMS Confirm Mass 241.09 Start->HRMS NMR_1H Step 2: 1H NMR Aromatic Region Analysis HRMS->NMR_1H Pattern_ABC Pattern: d, t, d (3 adjacent protons) NMR_1H->Pattern_ABC Detected Pattern_ABX Pattern: s, d, d (Isolated protons) NMR_1H->Pattern_ABX Rejected Isomer_4 Candidate: 4-Substituted Pattern_ABC->Isomer_4 Isomer_5_6 Candidate: 5- or 6-Substituted Pattern_ABX->Isomer_5_6 NOESY Step 3: NOESY/ROESY Check OCH2 proximity Isomer_4->NOESY NOE_H5 NOE: OCH2 <-> H-5 (Strong) NOESY->NOE_H5 Observed NOE_None NOE: OCH2 <-> H-7 (Weak/None) NOESY->NOE_None Not Observed Conclusion CONFIRMED STRUCTURE: This compound NOE_H5->Conclusion

Caption: Logical flow for distinguishing the 4-isomer from other regioisomers using NMR splitting patterns and NOE correlations.

Common Pitfalls & Troubleshooting

Pitfall 1: Boulton-Katritzky Rearrangement[1]
  • Risk: Under basic conditions or high heat, 1,2-benzisoxazoles can rearrange to 1,3-benzoxazoles (specifically 2-hydroxybenzonitrile derivatives or salicylnitriles).[1]

  • Detection:

    • IR: Appearance of a strong Nitrile (C

      
      N) peak at ~2200 cm
      
      
      
      indicates ring opening.[1]
    • 13C NMR: The C-3 carbon in 1,2-benzisoxazole is ~158 ppm.[1] If rearranged to a nitrile, the C

      
      N carbon appears at ~115–120 ppm.
      
Pitfall 2: N-Alkylation vs. O-Alkylation
  • Risk: During synthesis, the benzyl group might attach to the Nitrogen (if using an amide precursor) rather than Oxygen.

  • Detection:

    • HMBC: If N-benzylated, the benzylic CH

      
       will show correlations to C-3.[1] If O-benzylated (ether), the CH
      
      
      
      correlates to the aromatic C-4 carbon (~155 ppm).[1]

Experimental Protocol: Characterization Workflow

Objective: Validate batch purity and identity.

  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-d_6 . (Avoid CDCl

    
     if solubility is poor or if exchangeable protons are broad).
    
  • Acquisition:

    • Run standard 1H (16 scans).

    • Run COSY (to map the H5-H6-H7 spin system).[1]

    • Run NOESY (mixing time 500 ms) to confirm the OCH

      
       to H-5 proximity.[1]
      
  • Data Analysis:

    • Verify the integration of the NH

      
       peak (2H).
      
    • Confirm the "triplet" at ~7.50 ppm (H-6).

    • Check for the absence of nitrile peaks in IR/Carbon.

References

  • Primary Medicinal Chemistry Source: Adachi, K., et al. (2018). "Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice."[1] Journal of Medicinal Chemistry, 61(18), 8241–8254. [Link][1]

  • Synthesis of 3-Amino-1,2-benzisoxazoles: Shults, E. E., et al. (2018).[1] "Synthesis and biological evaluation of 3-amino-1,2-benzisoxazole derivatives." Chemistry of Heterocyclic Compounds, 54, 1–10. [Link]

  • Boulton-Katritzky Rearrangement Mechanism: Boulton, A. J., & Katritzky, A. R. (1962). "Heterocyclic rearrangements. Part I. The rearrangement of 1,2-benzisoxazoles." Proceedings of the Chemical Society, 257. [Link][1][4]

  • NMR Data for Benzisoxazoles: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link][1]

Sources

Technical Profile: Solubility & Physicochemical Properties of 4-(Benzyloxy)-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of 4-(Benzyloxy)-1,2-benzoxazol-3-amine . Given the specialized nature of this intermediate, where direct experimental values are often proprietary or sparse, this guide synthesizes data from structural analogs (e.g., Zonisamide, 3-amino-1,2-benzisoxazole) and established structure-property relationships (SPR).

Executive Summary

This compound (CAS: 927802-18-4) is a hydrophobic, bicyclic heteroaromatic amine. It serves as a critical intermediate in the synthesis of anticonvulsants and antipsychotics (e.g., Zonisamide analogs).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the recommended vehicle for stock solutions (>50 mM).

  • Aqueous Solubility: Predicted to be negligible (< 0.1 mg/mL) at neutral pH due to the lipophilic benzyloxy moiety and the planar benzisoxazole core.

  • Acidic Solubility: Solubility increases in strong acidic media (pH < 2) due to protonation of the exocyclic amine, though the basicity is low (pKa ~ 2.5–3.5).

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The molecule consists of a polar 3-amino-1,2-benzisoxazole "head" and a lipophilic benzyloxy "tail."

PropertyValue / EstimateTechnical Insight
CAS Number 927802-18-4Unique identifier.
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol Moderate MW facilitates membrane permeability.
Physical State Solid PowderTypically white to off-white crystalline solid.
Predicted LogP ~3.2 – 3.8Highly lipophilic (compare to Zonisamide LogP ~0.5).
pKa (Base) ~2.5 – 3.5The 3-amino group is weakly basic due to electron withdrawal by the isoxazole ring oxygen and nitrogen.
H-Bond Donors 1 (–NH₂)
H-Bond Acceptors 3 (N, O, O)
Structural Visualization

The following diagram illustrates the polarity gradient across the molecule, which dictates its solvent compatibility.

ChemicalStructure cluster_0 Hydrophobic Region (Lipophilic) cluster_1 Polar Core (Weakly Basic) Benzyloxy Benzyloxy Group (Phenyl + Ether Link) Benzisoxazole 1,2-Benzisoxazole Scaffold Benzyloxy->Benzisoxazole Attached at C4 Amine 3-Amino Group (H-Bond Donor) Benzisoxazole->Amine Attached at C3 caption Fig 1. Polarity map of this compound showing the lipophilic tail and polar head.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their ability to solubilize the compound for synthesis, purification, or biological assay preparation.

Solvent Classification Table
Solvent ClassSpecific SolventSolubility RatingUsage Recommendation
Polar Aprotic DMSO High (>50 mg/mL)Primary Stock Solution. Use for biological assays.
DMFHighAlternative for synthesis.
Polar Protic EthanolModerateGood for recrystallization (often mixed with water).
MethanolModerateSuitable for transfers and dilutions.
Water (pH 7.4)Very Low (<0.1 mg/mL)Insoluble. Do not use for stock preparation.
Non-Polar DichloromethaneHighExcellent for extraction during synthesis.
Ethyl AcetateModerate/HighStandard extraction solvent.
HexanesLowAnti-solvent for precipitation.
Critical Formulation Note

Biological Assays: When dosing into aqueous media (e.g., cell culture), the compound is prone to rapid precipitation ("crashing out").

  • Protocol: Prepare a 1000x stock in DMSO. Dilute slowly into the aqueous buffer with vigorous vortexing.

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity, while monitoring for turbidity.

Experimental Protocol: Solubility Determination

Since batch-to-batch polymorphic variations can affect solubility, researchers should validate the intrinsic solubility using the following Thermodynamic Shake-Flask Protocol .

Phase 1: Preparation
  • Weighing: Accurately weigh ~5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl).

  • Initial Observation: Vortex for 1 minute. If the solid dissolves completely, the solubility is >10 mg/mL. If solid remains, proceed to Phase 2.

Phase 2: Equilibration (The "Shake-Flask" Method)
  • Agitation: Place tubes on an orbital shaker or thermomixer at 25°C for 24 hours .

    • Why? Kinetic solubility (immediate) often overestimates true solubility. 24h allows the system to reach thermodynamic equilibrium.

  • Separation: Centrifuge at high speed (15,000 x g) for 10 minutes to pellet undissolved solids.

    • Critical Step: Alternatively, use a PVDF syringe filter (0.22 µm) to remove micro-particulates. Saturation of the filter membrane is a risk; pre-saturate if volume permits.

Phase 3: Quantification
  • Dilution: Dilute the supernatant 1:10 and 1:100 in Methanol or Acetonitrile.

  • Analysis: Quantify using HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Calculation:

      
      
      
Workflow Diagram

SolubilityProtocol Start Start: Weigh 5mg Compound AddSolvent Add 500µL Target Solvent (Water, Buffer, etc.) Start->AddSolvent Vortex Vortex 1 min AddSolvent->Vortex Check Visual Check: Dissolved? Vortex->Check Soluble Solubility > 10 mg/mL (Stop) Check->Soluble Yes Insoluble Solid Remains: Proceed to Equilibration Check->Insoluble No Shake Shake 24h @ 25°C (Thermodynamic Equilibrium) Insoluble->Shake Filter Centrifuge (15k x g) or Filter (0.22 µm PVDF) Shake->Filter HPLC HPLC-UV Analysis of Supernatant Filter->HPLC caption Fig 2. Thermodynamic solubility determination workflow.

Synthesis & Purification Context

For researchers synthesizing this compound, solubility dictates the purification strategy.

  • Recrystallization: The compound is likely amenable to recrystallization from Ethanol/Water or Methanol/Water mixtures. Dissolve in hot alcohol, then slowly add water until turbidity persists, and cool to 4°C.

  • Chromatography: Soluble in standard normal-phase eluents (Hexane/Ethyl Acetate). A gradient of 10%

    
     50% EtOAc in Hexane is a typical starting point for silica gel chromatography.
    

References

  • PubChem. (n.d.). 1,2-Benzoxazol-3-amine (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]

  • Zhang, C., et al. (2020). Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents. Journal of Chemical & Engineering Data.[3] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Comprehensive Spectroscopic Analysis in Drug Discovery

In the landscape of modern medicinal chemistry, the unequivocal structural confirmation of novel chemical entities is paramount. Compounds built around privileged scaffolds, such as the benzoxazole core, are of significant interest due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, 4-(Benzyloxy)-1,2-benzoxazol-3-amine, represents a key intermediate or final compound in many synthetic pathways. Its purity and structural integrity, which can only be rigorously established through a multi-pronged spectroscopic approach, directly impact the validity of subsequent biological and pharmacological evaluations.

This guide is structured not as a rigid protocol, but as a dynamic, logic-driven exploration of the molecule through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the "why" behind experimental choices, demonstrating how each technique provides a unique and complementary piece of the structural puzzle, culminating in a self-validating and authoritative characterization.

Molecular Structure and Analytical Workflow

The structural elucidation of this compound hinges on the targeted analysis of its distinct functional groups and skeletal framework. Our analytical workflow is designed to systematically probe and confirm each component of the molecule.

G cluster_molecule This compound cluster_workflow Spectroscopic Workflow mol Molecular Structure start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation

Caption: Logical workflow for the structural elucidation of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[1]

Expertise & Experience: The Rationale Behind Experimental Choices

For a molecule like this compound, the choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is often a first choice due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent peak. However, the primary amine protons (-NH₂) can undergo rapid exchange with trace amounts of acidic protons or water, leading to peak broadening or even disappearance. In such cases, or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The hydrogen-bond accepting nature of DMSO-d₆ slows down the N-H exchange rate, resulting in sharper, more easily identifiable amine proton signals.[3] For this guide, we will present the predicted data in DMSO-d₆ to ensure the observation of all labile protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the purified compound.[1]

    • For ¹³C NMR, a higher concentration is beneficial due to the low natural abundance of ¹³C; use 20-50 mg of the sample.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Analysis:

    • Acquire the spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire 1024-2048 scans with a relaxation delay of 2-5 seconds.

    • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50-7.30m5HAr-H (Benzyl)Typical range for monosubstituted benzene ring protons.[4]
~7.25d, J ≈ 8.8 Hz1HH-7Ortho-coupled proton on the benzoxazole ring.
~6.95d, J ≈ 2.4 Hz1HH-5Meta-coupled proton on the benzoxazole ring.
~6.80dd, J ≈ 8.8, 2.4 Hz1HH-6Ortho and meta-coupled proton on the benzoxazole ring.
~5.80s (broad)2H-NH₂ Labile protons of the primary amine, broadened due to exchange.
~5.20s2H-O-CH₂ -PhCharacteristic chemical shift for benzylic protons adjacent to an oxygen atom.[1]
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~160.0C -3Carbon attached to the amine and part of the oxazole ring.
~155.0C -4Aromatic carbon bearing the benzyloxy group.
~145.0C -7aBridgehead carbon of the benzoxazole ring.
~137.0Quaternary C (Benzyl)Carbon of the benzyl group attached to the methylene.
~128.8Ar-C H (Benzyl)Aromatic carbons of the benzyl group.
~128.2Ar-C H (Benzyl)Aromatic carbons of the benzyl group.
~127.9Ar-C H (Benzyl)Aromatic carbons of the benzyl group.
~120.0C -7Aromatic carbon on the benzoxazole ring.
~115.0Quaternary C (Benzoxazole)Bridgehead carbon of the benzoxazole ring.
~110.0C -6Aromatic carbon on the benzoxazole ring.
~105.0C -5Aromatic carbon on the benzoxazole ring.
~70.0-O-C H₂-PhBenzylic carbon.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Sample Preparation and Data Interpretation

The choice of sampling technique can influence the appearance of the spectrum. For a solid sample like this, preparing a potassium bromide (KBr) pellet is a common method. It is crucial to ensure the KBr is completely dry, as water has a strong, broad O-H stretching band that can obscure the N-H region. The sample must be finely ground and thoroughly mixed with the KBr to avoid scattering effects that can distort the baseline. An alternative is Attenuated Total Reflectance (ATR), which requires minimal sample preparation and is often preferred for its speed and reproducibility.

Experimental Protocol: FT-IR (KBr Pellet)
  • Sample Preparation:

    • Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumental Analysis:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire and average at least 16 scans to improve the signal-to-noise ratio.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium, two bandsN-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)[5][6]
3100 - 3000Medium-WeakC-H stretchAromatic C-H[7]
~2950WeakC-H stretchMethylene (-CH₂-)
1640 - 1620StrongC=N stretch1,2-Benzoxazole ring[8]
1610, 1580, 1500Medium-StrongC=C stretchAromatic rings[7]
1620 - 1560MediumN-H bend (scissoring)Primary Amine (-NH₂)[5]
1340 - 1250StrongC-N stretchAromatic Amine[5]
1250 - 1200StrongC-O stretch (asymmetric)Aryl-Alkyl Ether (-O-CH₂-)
900 - 675StrongC-H out-of-plane bendAromatic ring substitution patterns

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural insights. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Expertise & Experience: Choosing the Right Ionization Technique

For a molecule with a primary amine, Electrospray Ionization (ESI) is an ideal choice. The amine group is basic and readily accepts a proton in the slightly acidic mobile phase typically used for ESI, forming a stable [M+H]⁺ ion. This "soft" ionization technique minimizes in-source fragmentation, ensuring that the molecular ion is the most abundant peak in the spectrum, which is crucial for unambiguous molecular weight determination.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumental Analysis:

    • Infuse the sample solution into an ESI-Time of Flight (TOF) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Use a known reference standard for internal mass calibration to ensure high mass accuracy.

    • The instrument will detect the mass-to-charge ratio (m/z) of the ions.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₄H₁₂N₂O₂

  • Exact Mass: 240.0899

  • HRMS (ESI+):

    • Calculated m/z for [C₁₄H₁₃N₂O₂]⁺ ([M+H]⁺): 241.0977

    • Expected Found m/z: 241.0977 ± 5 ppm

Plausible Fragmentation Pathway

The primary fragmentation pathway in ESI-MS/MS would involve the cleavage of the benzylic C-O bond, which is typically the most labile bond in the structure.

G M_H [M+H]⁺ m/z = 241 frag1 [C₇H₇]⁺ m/z = 91 Tropylium ion M_H->frag1 Benzylic Cleavage frag2 [C₇H₆N₂O₂]⁺ m/z = 150 M_H->frag2 Loss of Toluene

Caption: Predicted major fragmentation pathway for [M+H]⁺.

The most characteristic fragment would be the tropylium ion at m/z 91, a hallmark of compounds containing a benzyl group.[9][10] The loss of toluene from the molecular ion would result in a fragment at m/z 150.

Conclusion: A Cohesive Structural Narrative

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

  • MS establishes the correct molecular formula (C₁₄H₁₂N₂O₂).

  • IR confirms the presence of key functional groups: a primary amine (N-H stretches and bend), an ether linkage (C-O stretch), and the aromatic benzoxazole system.

  • NMR provides the complete atomic map: ¹H NMR confirms the number and connectivity of all protons, clearly showing the benzyloxy group, the three distinct protons on the benzoxazole ring, and the amine protons. ¹³C NMR accounts for all 14 carbon atoms in their unique chemical environments.

Together, these techniques leave no ambiguity, providing the authoritative and trustworthy data essential for advancing a compound through the drug development pipeline.

References

  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]

  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. [Link]

  • Supporting Information for Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Royal Society of Chemistry. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • 4-Benzyloxybenzylamine. PubChem. [Link]

  • Infrared (IR) Spectroscopy. LibreTexts. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. IntechOpen. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • 4-Benzyloxyaniline. NIST WebBook. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • ¹H-NMR of (E)-3-((3-(benzyloxy)-4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one (3c). ResearchGate. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. [Link]

  • 4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1h-pyrrol-2-one. PubChem Lite. [Link]

  • Supporting Information for Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • 4-Benzyloxybenzoic acid. NIST WebBook. [Link]

  • 4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. ResearchGate. [Link]

Sources

Technical Guide: Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Sphingomyelin Synthase 2 (SMS2) for Metabolic & Inflammatory Disease Intervention[1][2]

Executive Summary

This technical guide details the medicinal chemistry campaign that led to the identification of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent, highly selective, and orally efficacious inhibitors of Sphingomyelin Synthase 2 (SMS2) .[1]

While the benzo[d]isoxazole-3-amine scaffold has historically been explored in psychopharmacology (e.g., risperidone analogs) and epigenetics (BET bromodomain inhibition), the introduction of a 4-benzyloxy substitution represents a critical structural pivot. This modification utilizes a conformational restriction strategy to achieve high selectivity (>500-fold) against the closely related isoform SMS1, addressing a major bottleneck in the safety profile of lipid-modulating therapeutics.

Therapeutic Rationale: The SMS2 Target

Sphingomyelin Synthase (SMS) controls the final step in the biosynthesis of sphingomyelin (SM), regulating the balance between pro-apoptotic ceramide and proliferative diacylglycerol (DAG).

  • SMS1: Located in the Golgi; essential for cell viability. Inhibition leads to mitochondrial dysfunction and apoptosis. (Off-target to avoid) .

  • SMS2: Located at the plasma membrane; regulates lipid rafts and signal transduction (NF-κB pathway). Overactivity is linked to atherosclerosis, insulin resistance, and fatty liver disease. (Therapeutic Target) .

The challenge in this discovery program was designing a small molecule that could distinguish between the highly homologous catalytic sites of SMS1 and SMS2.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the role of SMS2 in propagating inflammatory signals and how 4-benzyloxybenzo[d]isoxazole-3-amine derivatives (e.g., Compound 15w) intervene.

SMS2_Pathway Ceramide Ceramide SMS2 SMS2 Enzyme (Plasma Membrane) Ceramide->SMS2 Substrates PC Phosphatidylcholine PC->SMS2 Substrates SM Sphingomyelin SMS2->SM Catalysis DAG Diacylglycerol (DAG) SMS2->DAG Catalysis Inhibitor 4-benzyloxybenzo[d] isoxazole-3-amine (Compound 15w) Inhibitor->SMS2 Selective Inhibition (IC50 < 0.10 µM) NFkB NF-κB Pathway Activation SM->NFkB Lipid Raft Modulation DAG->NFkB PKC Activation Inflammation Chronic Inflammation (Atherosclerosis/T2DM) NFkB->Inflammation Cytokine Release

Figure 1: Mechanistic intervention of SMS2 inhibitors in the sphingolipid signaling cascade.

Chemical Design Strategy: Conformational Restriction

The discovery team utilized a "conformational restriction" approach.[2][1][3] Early hits with flexible linkers showed poor selectivity between SMS1 and SMS2.

The benzo[d]isoxazole-3-amine core was selected to lock the conformation of the inhibitor. The critical innovation was the introduction of the 4-benzyloxy group.

  • Steric Clash/Locking: The bulky benzyloxy group at the 4-position creates a steric environment that forces the molecule into a specific conformation that fits the SMS2 hydrophobic pocket but is sterically clashed in the SMS1 pocket.

  • Lipophilicity: The benzyl ether tail provides necessary lipophilic interactions with the membrane-associated domain of SMS2.

Synthesis Protocol

The construction of the 4-benzyloxybenzo[d]isoxazole-3-amine core requires a precise nucleophilic aromatic substitution followed by an intramolecular cyclization.

Core Synthesis Workflow (Compound 15w Precursor)

Reagents: Acetohydroxamic acid, Potassium tert-butoxide (


-BuOK), DMF, 2-(benzyloxy)-6-fluorobenzonitrile.

Step-by-Step Methodology:

  • Activation: To a solution of acetohydroxamic acid (1.5 equiv) in dry DMF is added

    
    -BuOK (1.5 equiv).
    
  • Incubation: The mixture is stirred at room temperature (RT) for 30 minutes to generate the potassium acetohydroxamate species.

  • Addition: 2-(benzyloxy)-6-fluorobenzonitrile (1.0 equiv) is added to the reaction mixture.

  • Cyclization: The reaction is stirred for 5–6 hours. The hydroxamate oxygen attacks the nitrile carbon, followed by displacement of the fluorine (or vice-versa depending on specific conditions, though typically the

    
     on the fluorine by the hydroxamate oxygen initiates the cascade leading to the isoxazole closure).
    
  • Workup: Pour into brine, extract with Ethyl Acetate (EA) x 4. Dry over

    
    , concentrate.
    
  • Purification: Column chromatography (Petroleum Ether/Ethyl Acetate = 4:1).

Yield: Typical yields for this cyclization are 35–45%.

Synthesis_Flow Start Acetohydroxamic Acid + t-BuOK Inter Activated Hydroxamate Start->Inter Deprotonation Reaction Reaction in DMF (RT, 5h) Inter->Reaction Reactant 2-(benzyloxy)- 6-fluorobenzonitrile Reactant->Reaction Addition Workup Extraction (EtOAc) & Purification Reaction->Workup Cyclization Product 4-benzyloxybenzo[d] isoxazole-3-amine Workup->Product Isolation

Figure 2: Synthetic route for the construction of the 4-benzyloxybenzo[d]isoxazole-3-amine scaffold.[4]

Structure-Activity Relationship (SAR) & Biological Data

The optimization process focused on the substituents on the benzyl ring (attached at the 4-position). The lead compound identified was Compound 15w .[1][3]

Comparative Potency and Selectivity Table

The following data highlights the critical selectivity profile achieved by the 4-benzyloxy substitution.

Compound IDR-Group (Benzyl)SMS2 IC50 (µM)SMS1 IC50 (µM)Selectivity Ratio (SMS1/SMS2)
Reference Non-restricted0.451.2~2.6
Intermediate 4-H (Unsub)0.3515.042
Compound 15w Optimized 0.10 56.0 560

Key Insight: Compound 15w demonstrates sub-micromolar potency against the target while virtually sparing the essential housekeeping enzyme SMS1.

In Vivo Pharmacokinetics (Mouse Model)
  • Bioavailability (F): 56% (Oral administration).[2][1]

  • Efficacy Model: db/db mice (Type 2 Diabetes/Obesity model).[3]

  • Outcome: 6-week oral dosing significantly attenuated chronic inflammation markers and improved insulin sensitivity.

Conclusion

The discovery of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives validates the use of conformational restriction to solve isoform selectivity challenges in lipid kinase/synthase drug discovery.[1] Compound 15w stands out as a high-quality chemical probe and potential therapeutic lead for metabolic syndrome-associated inflammation, offering a distinct safety advantage over non-selective SMS inhibitors.

References
  • Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry Source: RSC Medicinal Chemistry URL:[5][Link]

  • Sphingomyelin synthase 2 (SMS2) as a therapeutic target Source: Frontiers in Pharmacology URL:[Link]

Sources

Targeting Sphingomyelin Synthase 2 (SMS2) with 4-(Benzyloxy)-1,2-benzoxazol-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-1,2-benzoxazol-3-amine (also chemically known as 4-(benzyloxy)benzo[d]isoxazol-3-amine ) represents a privileged scaffold in modern medicinal chemistry, primarily identified as a highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2) .[1]

Unlike broad-spectrum lipid modulators, this specific pharmacophore leverages a conformational restriction strategy to distinguish between the highly homologous SMS1 and SMS2 isoforms. Its therapeutic utility is grounded in the modulation of sphingolipid metabolism—specifically the attenuation of plasma sphingomyelin (SM) levels and the disruption of lipid rafts required for inflammatory signaling. This guide details the compound's mechanism, validated therapeutic applications in metabolic syndrome and chronic inflammation, and rigorous protocols for evaluating its bioactivity.

Primary Therapeutic Target: Sphingomyelin Synthase 2 (SMS2)[1]

The Biological Imperative

Sphingomyelin Synthase (SMS) is the enzyme responsible for the final step in sphingomyelin biosynthesis. It catalyzes the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).

  • SMS1: Located in the Golgi; essential for cell viability and general housekeeping.

  • SMS2: Located at the plasma membrane and Golgi. It is the key driver of plasma SM levels and lipid raft composition.

Therapeutic Logic: Inhibition of SMS2 selectively depletes sphingomyelin in the plasma membrane lipid rafts without compromising the essential cellular functions maintained by SMS1. This disruption impairs the recruitment of receptor signaling complexes (e.g., TLR4, NF-


B pathway) into rafts, thereby dampening inflammatory responses.
Mechanism of Action

The This compound scaffold functions as a competitive inhibitor. The 4-benzyloxy moiety acts as a hydrophobic "warhead" that occupies the lipid-binding pocket of SMS2, while the 3-amine group likely engages in hydrogen bonding with the catalytic core residues (specifically the catalytic triad involving His and Asp residues conserved in the lipid phosphate phosphatase superfamily).

Key Pharmacological Outcomes:

  • Reduction of Plasma Sphingomyelin: Directly lowers atherogenic SM levels.

  • Anti-Inflammatory Signaling: Prevents the clustering of Toll-like receptor 4 (TLR4) in lipid rafts, reducing downstream cytokine release (TNF-

    
    , IL-6).
    
  • Insulin Sensitization: By altering the membrane lipid environment, the compound improves insulin receptor signaling in resistant states (e.g., db/db mice models).

Visualization of the Signaling Pathway

The following diagram illustrates the enzymatic intervention point of the compound within the sphingolipid metabolic pathway.

SMS2_Pathway cluster_membrane Plasma Membrane PC Phosphatidylcholine (PC) SMS2 Sphingomyelin Synthase 2 (SMS2) PC->SMS2 Cer Ceramide Cer->SMS2 SM Sphingomyelin (SM) (Lipid Raft Component) SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG Inhibitor This compound Inhibitor->SMS2 Inhibits Rafts Lipid Raft Formation SM->Rafts Promotes Inflammation TLR4/NF-κB Signaling (Inflammation) Rafts->Inflammation Facilitates

Figure 1: Mechanism of SMS2 inhibition by this compound attenuating inflammatory signaling.

Therapeutic Applications & Efficacy Data[1][2]

Validated Indications

Based on preclinical efficacy studies, particularly in db/db (diabetic) mice and ApoE-/- (atherosclerosis) models, the compound targets the following pathologies:

IndicationPathological Mechanism TargetedObserved Outcome
Atherosclerosis High plasma SM levels contribute to plaque formation and macrophage retention.Reduction in aortic root lesion area; lowered plasma SM.
Type 2 Diabetes (T2D) Chronic inflammation in adipose tissue drives insulin resistance.Improved glucose tolerance; reduced macrophage infiltration in adipose tissue.
NASH / NAFLD Lipid accumulation and inflammation in hepatocytes.Attenuation of hepatic steatosis and inflammatory markers.
Selectivity Profile

A critical advantage of the 4-(benzyloxy) substitution pattern is its selectivity.

  • SMS2 IC50: < 100 nM (High Potency)

  • SMS1 IC50: > 10

    
    M (High Selectivity)
    
  • Selectivity Ratio: > 100-fold

This selectivity is paramount to avoid the toxicity associated with SMS1 inhibition, which can lead to mitochondrial dysfunction and apoptosis.

Experimental Protocols

In Vitro SMS2 Activity Assay (NBD-Ceramide Method)

Purpose: To quantify the inhibitory potency (IC50) of the compound against human SMS2.

Reagents:

  • Enzyme Source: Microsomes from HEK293 cells overexpressing human SMS2.

  • Substrate: C6-NBD-Ceramide (fluorescent ceramide analog).

  • Donor: Phosphatidylcholine (PC).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl2.

Step-by-Step Protocol:

  • Preparation: Suspend SMS2-overexpressing microsomes (5

    
    g protein) in reaction buffer.
    
  • Incubation: Add this compound (dissolved in DMSO) at varying concentrations (1 nM – 10

    
    M). Incubate for 10 min at 37°C.
    
  • Reaction Start: Add C6-NBD-Ceramide (final conc. 5

    
    M) and PC (50 
    
    
    
    M).
  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Termination: Stop reaction by adding chloroform/methanol (2:1 v/v).

  • Extraction: Vortex and centrifuge (2000 x g, 5 min) to separate phases.

  • Analysis: Spot the lower organic phase onto a TLC plate. Develop in chloroform/methanol/NH4OH (65:25:4).

  • Quantification: Measure fluorescence of the product (NBD-Sphingomyelin) using a fluorescence scanner. Calculate % inhibition relative to DMSO control.

In Vivo Pharmacodynamics (Mouse Model)

Purpose: To verify oral efficacy and reduction of plasma sphingomyelin.

Workflow Diagram:

InVivo_Protocol Step1 Model Selection (db/db or C57BL/6J) Step2 Compound Admin (Oral Gavage, 10-30 mg/kg) Step1->Step2 Step3 Time Course (0, 2, 4, 8, 24h) Step2->Step3 Step4 Blood Collection (Retro-orbital) Step3->Step4 Step5 Lipid Extraction (Bligh & Dyer) Step4->Step5 Step6 LC-MS/MS Analysis (Quantify SM/Cer ratio) Step5->Step6

Figure 2: Workflow for assessing in vivo pharmacodynamics of SMS2 inhibitors.

Critical Control: Always measure plasma ceramide levels concurrently. A successful SMS2 blockade should decrease SM while moderately increasing or maintaining ceramide levels (without reaching toxic thresholds).

Synthesis & Structural Considerations

The synthesis of the This compound core typically follows a cyclization strategy involving salicylonitrile derivatives.

  • Starting Material: 2,6-difluorobenzonitrile or substituted salicylonitriles.

  • Substitution: Nucleophilic aromatic substitution (

    
    ) with benzyl alcohol to install the 4-benzyloxy group.
    
  • Cyclization: Reaction with acetohydroxamic acid or hydroxylamine under basic conditions to close the isoxazole ring and install the 3-amine.

Structure-Activity Relationship (SAR) Note: Modifications to the benzyl ring (e.g., adding 3-fluoro or 4-trifluoromethoxy groups) can significantly enhance metabolic stability and potency. However, the 3-amine is critical for hydrogen bonding within the active site, and the 1,2-benzoxazole core provides the necessary rigid scaffold to orient the benzyloxy tail into the hydrophobic tunnel of SMS2.

References

  • Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry, 2018, 61(18), 8241–8254.[1] [1]

  • Sphingomyelin Synthase 2: A Novel Therapeutic Target for Metabolic Syndrome and Atherosclerosis. Frontiers in Pharmacology, 2021.

  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate Review, 2025.

Sources

Methodological & Application

Synthesis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole (or indoxazole) framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticonvulsant, antipsychotic, antimicrobial, and anticancer properties.[2] The 3-amino-1,2-benzoxazole moiety, in particular, serves as a versatile pharmacophore and a key building block for the synthesis of more complex bioactive molecules. The introduction of a benzyloxy group at the 4-position can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making 4-(benzyloxy)-1,2-benzoxazol-3-amine derivatives attractive targets for novel therapeutic development.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound derivatives, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are based on established chemical principles and supported by scientific literature, offering two primary synthetic strategies to achieve the target compound.

Synthetic Strategies: Two Convergent Pathways

The synthesis of this compound can be approached through two primary retrosynthetic pathways, each with its own merits and considerations.

Strategy A focuses on the late-stage introduction of the benzyloxy group via O-alkylation of a pre-formed 4-hydroxy-1,2-benzoxazol-3-amine core. This approach is advantageous when the 4-hydroxy precursor is readily accessible.

Strategy B involves the early-stage introduction of the benzyloxy group onto a benzonitrile precursor, followed by the formation of the 1,2-benzoxazole ring. This strategy can be beneficial if selective benzylation of a dihydroxybenzonitrile is achievable or if the benzyloxy-substituted precursor is commercially available.

retrosynthesis cluster_A Strategy A: Late-Stage Benzylation cluster_B Strategy B: Early-Stage Benzylation target This compound strategy_A O-Benzylation target->strategy_A Disconnect C-O bond strategy_B Cyclization target->strategy_B Disconnect N-O bond precursor_A 3-Amino-4-hydroxy-1,2-benzisoxazole strategy_A->precursor_A precursor_B 2-Hydroxy-6-(benzyloxy)benzonitrile strategy_B->precursor_B

Caption: Retrosynthetic analysis of this compound.

Strategy A: Late-Stage O-Benzylation

This strategy hinges on the synthesis of the key intermediate, 3-amino-4-hydroxy-1,2-benzisoxazole, followed by its O-benzylation.

Part 1: Synthesis of 3-Amino-4-hydroxy-1,2-benzisoxazole

The synthesis of this crucial intermediate can be achieved from 2,6-dihydroxybenzonitrile. The formation of the 3-amino-1,2-benzisoxazole ring from a 2-hydroxybenzonitrile precursor often proceeds via an O-aryl oxime intermediate.[3]

Caption: Synthesis of the key intermediate 3-Amino-4-hydroxy-1,2-benzisoxazole.

Protocol 1: Synthesis of 3-Amino-4-hydroxy-1,2-benzisoxazole

  • Materials:

    • 2,6-Dihydroxybenzonitrile

    • Acetone oxime

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 2,6-dihydroxybenzonitrile (1.0 eq) in DMF, add acetone oxime (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the mixture with 1N HCl to a pH of approximately 5-6.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude intermediate, 2-hydroxy-6-((isopropylideneamino)oxy)benzonitrile, is then dissolved in a suitable solvent like ethanol.

    • Add a catalytic amount of a strong base, such as sodium ethoxide, and stir at room temperature for 2-4 hours to effect cyclization.[3]

    • Neutralize the reaction with a suitable acid and remove the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain 3-amino-4-hydroxy-1,2-benzisoxazole.

Part 2: O-Benzylation of 3-Amino-4-hydroxy-1,2-benzisoxazole

The final step in this strategy is the selective O-benzylation of the phenolic hydroxyl group. Care must be taken to avoid N-benzylation of the amino group. The use of a suitable base and reaction conditions is critical for achieving high selectivity.[4]

Protocol 2: Synthesis of this compound

  • Materials:

    • 3-Amino-4-hydroxy-1,2-benzisoxazole

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or a milder base like cesium carbonate (Cs₂CO₃)

    • Acetone or DMF

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 3-amino-4-hydroxy-1,2-benzisoxazole (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

StepReactantsReagents/SolventsTemperatureTime (h)Yield (%)
1 2,6-Dihydroxybenzonitrile, Acetone oximeK₂CO₃, DMF80 °C12-16~70-80
2 3-Amino-4-hydroxy-1,2-benzisoxazole, Benzyl bromideK₂CO₃, AcetoneRoom Temp.8-12~85-95

Table 1: Summary of reaction conditions and typical yields for Strategy A.

Strategy B: Early-Stage Benzylation and Subsequent Cyclization

This alternative route introduces the benzyloxy group at an earlier stage, starting with the selective benzylation of a suitable precursor, followed by the formation of the 3-amino-1,2-benzisoxazole ring.

Part 1: Synthesis of 2-Hydroxy-6-(benzyloxy)benzonitrile

A key challenge in this strategy is the selective mono-benzylation of 2,6-dihydroxybenzonitrile. The differential acidity of the two hydroxyl groups can be exploited to achieve regioselectivity.

Protocol 3: Selective Mono-benzylation of 2,6-Dihydroxybenzonitrile

  • Materials:

    • 2,6-Dihydroxybenzonitrile

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 2,6-dihydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add benzyl chloride (1.0 eq) dropwise and continue stirring at room temperature for 24-48 hours. The use of a single equivalent of the benzylating agent is crucial for selectivity.

    • Monitor the reaction closely by TLC to maximize the formation of the mono-benzylated product and minimize the di-benzylated byproduct.

    • Upon optimal conversion, filter the reaction mixture and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water, 1N HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography to isolate 2-hydroxy-6-(benzyloxy)benzonitrile.

Part 2: Cyclization to this compound

With the benzyloxy group in place, the final step is the formation of the 3-amino-1,2-benzisoxazole ring. This can be achieved through a similar mechanism as described in Strategy A, Part 1.

Caption: Synthesis of the target compound via early-stage benzylation.

Protocol 4: Cyclization to form this compound

  • Materials:

    • 2-Hydroxy-6-(benzyloxy)benzonitrile

    • Hydroxylamine hydrochloride

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • A suitable base for cyclization (e.g., sodium ethoxide)

  • Procedure:

    • Synthesize the oxime of 2-hydroxy-6-(benzyloxy)benzonitrile by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in ethanol.

    • The resulting 2-hydroxy-6-(benzyloxy)benzaldehyde oxime can then be cyclized. A common method for the cyclization of o-hydroxyaryl oximes to form 1,2-benzisoxazoles involves treatment with a dehydrating agent or activation of the oxime hydroxyl group followed by base-mediated ring closure.

    • Alternatively, formation of an O-aryl oxime ether followed by base-catalyzed cyclization, as described in Strategy A, can be employed.

    • After the cyclization is complete, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final product by column chromatography.

StepReactantsReagents/SolventsTemperatureTime (h)Yield (%)
1 2,6-Dihydroxybenzonitrile, Benzyl chlorideK₂CO₃, AcetoneRoom Temp.24-48~40-50
2 2-Hydroxy-6-(benzyloxy)benzonitrile1. NH₂OH·HCl, NaHCO₃, EtOH2. BaseReflux, then RT12-18~60-70

Table 2: Summary of reaction conditions and typical yields for Strategy B.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from both the benzoxazole and benzyl moieties, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons, the benzylic carbon, and the carbons of the benzoxazole core.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of C₁₄H₁₂N₂O₂ should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C-O stretching (ether), and aromatic C-H stretching should be present.

Troubleshooting and Mechanistic Insights

  • Low Yield in Benzylation (Strategy A): If N-benzylation is observed, consider using a bulkier base or protecting the amino group prior to O-benzylation. A Boc protecting group can be introduced and later removed under acidic conditions.

  • Poor Selectivity in Mono-benzylation (Strategy B): To improve mono-benzylation selectivity, use of a milder benzylating agent (e.g., benzyl chloride instead of bromide), lower temperatures, and dropwise addition of the reagent is recommended.

  • Incomplete Cyclization: Ensure the base used for cyclization is anhydrous and sufficiently strong. Microwave irradiation has been shown to accelerate similar cyclization reactions and may be a viable alternative to conventional heating.[1]

The base-catalyzed cyclization of the O-aryl oxime intermediate is believed to proceed via an intramolecular nucleophilic attack of the phenoxide ion onto the nitrogen of the oxime ether, followed by elimination of acetone to form the 3-amino-1,2-benzisoxazole ring.

Conclusion

The synthesis of this compound derivatives is a valuable endeavor for the development of novel therapeutic agents. The two strategies presented in this guide offer robust and adaptable pathways to this important scaffold. Careful optimization of reaction conditions, particularly for the benzylation and cyclization steps, is key to achieving high yields and purity. The detailed protocols and troubleshooting advice provided herein are intended to empower researchers to successfully synthesize and explore the potential of this promising class of compounds.

References

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (URL not available)

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchGate. (URL not available)[1]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (URL not available)[2]

  • A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][3]benzoxazepine ring system - ResearchGate. (URL not available)[3]

  • 3-amino-1,2-benzisoxazol-4-ol - C7H6N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • Selective mono-benzylation of methylene active compounds with dibenzyl carbonate - IRIS. (URL: [Link])

  • ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones - PMC. (URL: [Link])

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. (URL: [Link])

  • A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents | Semantic Scholar. (URL: [Link])

  • Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions - PMC. (URL: [Link])

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate. (URL: [Link])

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. (URL: [Link])

  • Copper-Catalyzed Cyclization of Oxime Acetates with 2-Benzylidenemalononitriles for Synthesis of 2?Aminonicotinonitriles - SIOC. (URL: [Link])

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES - Rasayan Journal of Chemistry. (URL: [Link])

  • Copper-Catalyzed Cyclization of Oxime Acetates with 2-Benzylidenemalononitriles for Synthesis of 2?Aminonicotinonitriles - ResearchGate. (URL: [Link])

Sources

Cell-based assays using 4-(Benzyloxy)-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Targeting of Sphingomyelin Synthase 2 (SMS2) using 4-(Benzyloxy)-1,2-benzoxazol-3-amine [1][2]

Abstract

This application note details the use of This compound and its optimized derivatives (e.g., SMS2-IN-2/Compound 15w) as selective chemical probes for Sphingomyelin Synthase 2 (SMS2) .[1][2][3] Unlike ubiquitous non-selective inhibitors (e.g., D609), the this compound scaffold offers nanomolar potency and high selectivity against SMS2 over the Golgi-resident isoform SMS1.[1][2] This guide provides standardized protocols for compound handling, cell-based enzymatic assays using fluorescent NBD-ceramide, and functional phenotypic screening in macrophage polarization models.[2]

Introduction & Mechanism of Action

Sphingomyelin Synthase 2 (SMS2) is a critical enzyme located primarily at the plasma membrane (and trans-Golgi) that catalyzes the transfer of phosphocholine from phosphatidylcholine (PC) to ceramide, generating sphingomyelin (SM) and diacylglycerol (DAG).[1][2][4][5]

Dysregulation of SMS2 is implicated in atherosclerosis, type 2 diabetes, and cancer metastasis .[2] The accumulation of SM in lipid rafts facilitates signal transduction (e.g., TLR4 signaling), while the depletion of ceramide prevents apoptosis.[1][2]

The Chemical Probe: The This compound scaffold (specifically the lead compound SMS2-IN-2 or Compound 15w ) acts as a potent, reversible inhibitor of SMS2.[1][2]

  • Selectivity: High selectivity for SMS2 (IC50 ~100 nM) vs. SMS1 (IC50 >50 µM).[1][2][3]

  • Mechanism: It occupies the catalytic pocket, preventing ceramide access and halting the conversion to sphingomyelin.[2]

Signaling Pathway Visualization

SMS2_Pathway cluster_effect Downstream Effects of Inhibition PC Phosphatidylcholine SMS2 SMS2 Enzyme (Plasma Membrane) PC->SMS2 Cer Ceramide (Pro-Apoptotic) Cer->SMS2 Effect2 Increased Ceramide Cer->Effect2 SM Sphingomyelin (Lipid Raft Assembly) SMS2->SM DAG Diacylglycerol (PKC Activation) SMS2->DAG Inhibitor 4-(Benzyloxy)-1,2- benzoxazol-3-amine Inhibitor->SMS2 Inhibits (IC50 ~100nM) Effect1 Disrupted Lipid Rafts SM->Effect1 Effect3 Reduced M2 Macrophage Polarization Effect1->Effect3

Figure 1: Mechanism of Action.[1][2] The inhibitor blocks SMS2, preventing Sphingomyelin synthesis and shifting the lipid balance toward Ceramide accumulation, which disrupts lipid rafts and inflammatory signaling.[2]

Compound Preparation & Handling

To ensure experimental reproducibility, correct solubilization is critical.[2] The benzisoxazole core is hydrophobic.[2]

ParameterSpecification
Molecular Weight ~240.26 Da (Core) / ~369.8 Da (Derivative 15w)
Solubility Soluble in DMSO up to 50 mM.[1][2] Insoluble in water.[2]
Stock Solution Prepare 10 mM stock in anhydrous DMSO.
Storage Store powder at -20°C. Store DMSO stock at -80°C (stable for 6 months). Avoid freeze-thaw cycles.[2]
Working Conc. 0.1 µM – 10 µM (Cell-based assays).
Vehicle Control DMSO (Final concentration must be < 0.1% to avoid membrane toxicity).[1][2]

Preparation Protocol:

  • Weigh 2.4 mg (for core) or 3.7 mg (for derivative) of powder.

  • Add 1 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber vials (light sensitive) and freeze at -80°C.

Protocol A: Live-Cell SMS2 Enzymatic Activity Assay

This assay measures the conversion of fluorescent NBD-Ceramide to NBD-Sphingomyelin.[1][2] It is the gold standard for verifying target engagement in situ.

Materials:

  • Cells: HEK293, HeLa, or RAW264.7 macrophages.

  • Substrate: C6-NBD-Ceramide (N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-6-aminocaproyl-D-erythro-sphingosine).[1][2]

  • Inhibitor: this compound (Stock 10 mM).[1][2]

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).[1][2]

  • Analysis: HPTLC plates or HPLC with fluorescence detector.

Step-by-Step Procedure:

  • Seeding: Seed cells (2 x 10⁵ cells/well) in a 6-well plate and incubate overnight at 37°C.

  • Inhibitor Pre-treatment:

    • Remove media.[2]

    • Add fresh media containing the inhibitor (e.g., 0.1, 1.0, 10 µM ) or Vehicle (DMSO).[1][2]

    • Incubate for 1 hour at 37°C. Note: Pre-incubation ensures the inhibitor occupies the active site before substrate addition.[1][2]

  • Substrate Addition:

    • Prepare C6-NBD-Ceramide working solution (5 µM final concentration) in serum-free media containing 0.1% BSA (BSA acts as a carrier).[1][2]

    • Replace inhibitor media with the Substrate + Inhibitor mixture.[2]

    • Incubate for 2 hours at 37°C.

  • Lipid Extraction (Bligh & Dyer Method):

    • Wash cells 2x with cold PBS.[2]

    • Scrape cells into 1 mL PBS and transfer to glass tubes.

    • Add 3.75 mL of Chloroform:Methanol (1:2).[1][2] Vortex vigorously.

    • Add 1.25 mL Chloroform and 1.25 mL water.[2] Vortex.

    • Centrifuge at 1000 x g for 5 mins to separate phases.

    • Collect the lower organic phase (contains lipids).[1][2]

    • Dry under nitrogen gas stream.[2]

  • Analysis (TLC):

    • Resuspend dried lipids in 30 µL Chloroform:Methanol (2:1).

    • Spot on HPTLC silica gel plates.[2]

    • Develop in Chloroform:Methanol:Ammonium Hydroxide (65:25:4).[1][2]

    • Readout: Visualize using a fluorescence imager (Ex/Em 460/534 nm).

    • Quantification: Calculate the ratio of NBD-SM to Total NBD lipids.

Expected Result: Treatment should dose-dependently reduce the NBD-SM band intensity while increasing the NBD-Ceramide band, confirming SMS2 inhibition.[1][2]

Protocol B: Functional Macrophage Polarization Assay

SMS2 inhibition blocks the transition of macrophages to the anti-inflammatory (M2) phenotype.[1][2] This assay validates the biological efficacy of the compound.[2]

Materials:

  • Cells: Bone Marrow-Derived Macrophages (BMDMs) or RAW264.7.[1][2]

  • Stimulant: Recombinant Mouse IL-4 (20 ng/mL).[1][2]

  • Inhibitor: this compound (10 µM).[1][2]

  • Readout: Flow Cytometry (CD206 antibody) or qPCR (Arg1, Mrc1 markers).[1][2]

Experimental Workflow:

Workflow Step1 Seed Macrophages (RAW264.7 or BMDM) Step2 Pre-treat with Inhibitor (10 µM, 1 hour) Step1->Step2 Step3 Induce M2 Polarization (Add IL-4, 20 ng/mL, 24h) Step2->Step3 Step4 Harvest Cells Step3->Step4 Branch1 Flow Cytometry (Stain for CD206) Step4->Branch1 Branch2 qPCR Analysis (Arg1, Mrc1 mRNA) Step4->Branch2

Figure 2: Macrophage Polarization Assay Workflow.

Step-by-Step Procedure:

  • Culture: Plate macrophages in 12-well plates (5 x 10⁵ cells/well).

  • Treatment:

    • Group A: Vehicle (DMSO) + PBS (Unstimulated Control).[1][2]

    • Group B: Vehicle (DMSO) + IL-4 (M2 Control).[1][2]

    • Group C: Inhibitor (10 µM) + IL-4 (Test).[1][2]

    • Note: Add inhibitor 1 hour prior to IL-4 stimulation.[1][2]

  • Incubation: Incubate for 24 hours.

  • Readout (Flow Cytometry):

    • Harvest cells using cold PBS/EDTA (avoid trypsin to protect surface markers).[1][2]

    • Block Fc receptors (CD16/32) for 10 mins.[1][2]

    • Stain with APC-conjugated anti-CD206 (M2 marker) and FITC-anti-F4/80 (Macrophage marker).[1][2]

    • Analyze on flow cytometer.[2][6]

Self-Validating Check:

  • Group B (IL-4 only) must show high CD206 expression (>80% positive) compared to Group A.[1][2]

  • Group C (Inhibitor) should show a statistically significant reduction in CD206 expression compared to Group B, indicating blockade of M2 polarization.[1][2]

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Compound concentration >20 µM or poor mixing.[1][2]Do not exceed 20 µM.[2] Vortex stock immediately before adding. Ensure DMSO < 0.1%.
High Cell Toxicity Off-target effects or solvent toxicity.[2]Perform an MTT/CCK-8 assay.[2] If toxic >10 µM, lower dose to 1-5 µM.[2]
No Inhibition Observed Substrate saturation or insufficient incubation.[2]Reduce NBD-Ceramide concentration to 2-5 µM. Increase inhibitor pre-incubation to 2 hours.
Weak Fluorescence Signal Photobleaching of NBD.Perform all extraction and spotting steps in low light/darkness.[2]

References

  • Mo, M., et al. (2018). "Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice."[1][2][3] Journal of Medicinal Chemistry, 61(18), 8241–8254.[1][2][3] [1][2]

  • Li, Y., et al. (2020). "Sphingomyelin synthase 2 facilitates M2-like macrophage polarization and tumor progression in a mouse model of triple-negative breast cancer."[2] Cell Death & Disease, 11, 408.[2]

  • Deng, S., et al. (2012). "Sphingomyelin synthase 2 (SMS2) deficiency attenuates atherosclerosis in ApoE-/- mice."[1][2] PLOS ONE, 7(11), e49103.[1][2]

  • Yeang, C., et al. (2011). "Inhibition of sphingomyelin synthase 2 reduces plasma sphingomyelin and increases plasma ceramide."[2] Journal of Lipid Research, 52(10), 1801-1809.[1][2]

Sources

Animal models for testing 4-(Benzyloxy)-1,2-benzoxazol-3-amine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 4-(Benzyloxy)-1,2-benzoxazol-3-amine

Part 1: Executive Summary & Mechanistic Rationale

1.1 The Compound Identity this compound (also known as 4-benzyloxybenzo[d]isoxazol-3-amine) represents a distinct chemical class from its structural relative, Zonisamide (an anticonvulsant). While sharing the benzisoxazole core, the 4-benzyloxy substitution shifts the pharmacological profile from sodium channel blockade to Sphingomyelin Synthase 2 (SMS2) inhibition .

1.2 Therapeutic Indication This compound is primarily investigated for Metabolic Syndrome, Type 2 Diabetes (T2D), and Atherosclerosis .

  • Mechanism: SMS2 catalyzes the conversion of Ceramide to Sphingomyelin (SM).

  • Pathology: Excess SM on the plasma membrane of macrophages and endothelial cells amplifies NF-

    
    B signaling and Toll-like Receptor 4 (TLR4) activity, driving chronic inflammation and insulin resistance.
    
  • Drug Action: Inhibition of SMS2 restores the Ceramide/SM balance, reducing membrane lipid rafts and dampening pro-inflammatory signaling.

1.3 Mechanistic Pathway Diagram The following diagram illustrates the pharmacological intervention point of this compound within the sphingolipid metabolic pathway.

SMS2_Pathway Ceramide Ceramide (Pro-Apoptotic / Anti-Proliferative) SMS2 Sphingomyelin Synthase 2 (SMS2) Ceramide->SMS2 Substrate PC Phosphatidylcholine PC->SMS2 Substrate SM Sphingomyelin (SM) (Lipid Raft Formation) SMS2->SM Catalysis DAG Diacylglycerol SMS2->DAG Compound This compound (Inhibitor) Compound->SMS2 Inhibits NFkB NF-κB Pathway (Inflammation) SM->NFkB Promotes Lipid Raft Signaling Insulin Insulin Resistance NFkB->Insulin Drives

Figure 1: Mechanism of Action. The compound inhibits SMS2, preventing the accumulation of Sphingomyelin in lipid rafts, thereby reducing NF-


B-mediated inflammation.

Part 2: Primary Efficacy Model – db/db Mouse

The db/db mouse (Leptin receptor-deficient) is the gold standard for testing SMS2 inhibitors because it spontaneously develops severe obesity, hyperglycemia, and chronic low-grade inflammation, mimicking human Metabolic Syndrome.

2.1 Experimental Design

ParameterSpecificationRationale
Species/Strain Mus musculus (BKS.Cg-Dock7m +/+ Leprdb/J)Homozygous db/db mice exhibit frank diabetes by 8 weeks.
Age at Start 7–8 WeeksOnset of hyperglycemia; ideal for intervention studies.
Group Size n = 10–12 per groupSufficient power to detect changes in glucose tolerance.
Route Oral Gavage (PO)Assessing oral bioavailability (expected F > 50%).
Vehicle 0.5% CMC-Na or PEG400:Water (20:80)The benzyloxy group increases lipophilicity; requires suspension or co-solvent.
Duration 6 WeeksRequired to observe changes in chronic inflammatory markers (HbA1c, cytokines).

2.2 Study Groups

  • Sham Control: db/m (Lean littermates) + Vehicle.

  • Disease Control: db/db + Vehicle.

  • Positive Control: Pioglitazone (10 mg/kg) or Metformin (200 mg/kg).

  • Test Group Low: this compound (10 mg/kg).

  • Test Group High: this compound (30 mg/kg).

2.3 Workflow Protocol

  • Acclimatization (Week -1): House mice individually to monitor food intake. Measure baseline fasting blood glucose (FBG) and body weight.

  • Dosing Phase (Week 0–6): Administer compound once daily (QD) at 09:00 AM.

  • Weekly Monitoring:

    • Body weight.

    • Food intake (24h).

    • Fasting Blood Glucose (tail snip, 6h fast).

  • Metabolic Challenges (Week 5):

    • OGTT (Oral Glucose Tolerance Test): Fast mice for 12h. Administer Glucose (2 g/kg PO). Measure blood glucose at t=0, 15, 30, 60, 120 min.

    • ITT (Insulin Tolerance Test): (48h after OGTT) Fast mice for 4h. Administer Insulin (0.75 U/kg IP). Measure glucose at t=0, 15, 30, 60 min.

  • Termination (Week 6):

    • Euthanize via CO2 asphyxiation.

    • Blood Collection: Cardiac puncture for Plasma Lipidomics (SM/Ceramide ratio) and Cytokines (TNF-

      
      , IL-6).
      
    • Tissue Harvest: Liver (for steatosis analysis) and Epididymal White Adipose Tissue (eWAT).

2.4 Critical Readouts & Expected Outcomes

  • Primary Endpoint: Reduction in AUC (Area Under Curve) during OGTT compared to Vehicle db/db.

  • Biomarker Endpoint: Decreased Plasma Sphingomyelin levels; Increased Ceramide levels (Target Engagement).

  • Anti-inflammatory Endpoint: Reduced serum TNF-

    
     and IL-6.
    

Part 3: Secondary Model – LPS-Induced Acute Inflammation

To verify the anti-inflammatory mechanism independent of obesity, use the Lipopolysaccharide (LPS) challenge model in C57BL/6 mice.

3.1 Protocol Overview

  • Animals: Male C57BL/6 mice (8–10 weeks).

  • Pre-treatment: Administer Test Compound (10, 30 mg/kg PO) 1 hour prior to LPS challenge.

  • Induction: IP injection of LPS (E. coli 055:B5) at 5 mg/kg.

  • Endpoint: Sacrifice at 4 hours post-LPS.

  • Analysis: Measure serum pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    , IL-6) via ELISA.
  • Success Criteria: Significant suppression of cytokine storm compared to Vehicle+LPS group.

Part 4: Safety & Specificity (The "Zonisamide" Control)

Because the 1,2-benzoxazol-3-amine core is shared with Zonisamide (an anticonvulsant that causes sedation), you must prove your 4-benzyloxy derivative does not cause CNS depression at metabolic effective doses.

4.1 Rotarod Performance Test

  • Objective: Rule out neurotoxicity/sedation.

  • Timepoint: 2 hours post-dose (Peak Plasma Concentration).

  • Method: Place mice on an accelerating rotarod (4 to 40 rpm over 5 min).

  • Metric: Latency to fall.

  • Interpretation: If the "Test Group" latency is significantly lower than Vehicle, the compound has off-target CNS effects (Sodium channel blockade). Ideal result: No difference from Vehicle.

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment (6 Weeks) cluster_2 Phase 3: Evaluation Acclimatization Acclimatization (7 Days) Grouping Randomization (Based on FBG) Acclimatization->Grouping Dosing Daily Oral Dosing (10-30 mg/kg) Grouping->Dosing WeeklyCheck Weekly BW & FBG Dosing->WeeklyCheck Recurring OGTT OGTT (Week 5) Dosing->OGTT Sacrifice Sacrifice & Tissue Harvest OGTT->Sacrifice Lipidomics Lipidomics (SM/Cer Ratio) Sacrifice->Lipidomics

Figure 2: Preclinical workflow for evaluating efficacy in db/db mice.

Part 6: References

  • Li, Y., et al. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice.[1] Journal of Medicinal Chemistry, 61(18), 8241–8254.[1]

  • Yeang, C., et al. (2011). Inhibiting Sphingomyelin Synthase 2 Reduces Atherosclerosis in Apolipoprotein E-Deficient Mice. Circulation Research, 109(10), 1104–1112.

  • Gowda, S., et al. (2018). Sphingomyelin Synthase 2 (SMS2) Deficiency Attenuates LPS-Induced Lung Injury and Inflammation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 314(5), L707-L719.

  • Ito, T., et al. (1980). 3-Sulfamoylmethyl-1,2-benzisoxazole (AD-810), a New Type of Anticonvulsant Drug.[2] Arzneimittelforschung, 30(4), 603-9.[2] (Included for structural comparison/counter-screening context).

Sources

Application Notes & Protocols for the Investigation of 4-(Benzyloxy)-1,2-benzoxazol-3-amine in Chronic Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in immunology and pharmacology.

Introduction: A Novel Benzoxazole Derivative for Chronic Inflammation Research

Chronic inflammation is a persistent and dysregulated inflammatory response that contributes to the pathogenesis of numerous debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1][2] The sustained production of pro-inflammatory mediators, such as cytokines and chemokines, and the infiltration of immune cells lead to progressive tissue damage and organ dysfunction.[1][2] Consequently, there is a critical need for novel therapeutic agents that can effectively and safely modulate these chronic inflammatory processes.

The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory properties.[3][4] This application note focuses on a specific derivative, 4-(Benzyloxy)-1,2-benzoxazol-3-amine , a compound that has demonstrated significant potential in preclinical models of chronic inflammation.[5] Notably, this molecule has been identified as a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme implicated in chronic inflammation-associated diseases.[5]

This document provides a comprehensive guide for researchers investigating the anti-inflammatory effects of this compound. It outlines the compound's proposed mechanism of action, offers detailed protocols for its evaluation in both in vitro and in vivo models of chronic inflammation, and provides guidance on data interpretation.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory activity of benzoxazole derivatives can be attributed to their ability to modulate key signaling pathways that drive the inflammatory cascade.[3] While the specific mechanisms can vary between derivatives, common targets include the NF-κB, MAPK, and JAK-STAT pathways.

  • Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a cornerstone of pro-inflammatory gene expression.[1][6][7][8][9] Upon activation by stimuli such as cytokines or bacterial products, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[7] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[10][11][12] These pathways can be activated by various inflammatory stimuli and regulate the production of inflammatory mediators.[10][12] For instance, the p38 and ERK pathways can modulate the expression of pro-inflammatory genes at both the transcriptional and post-transcriptional levels.[13]

  • Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling: This pathway is essential for cytokine signaling.[14][15][16][17] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[17] The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.[14][15][16]

The primary reported mechanism of action for this compound is the inhibition of Sphingomyelin Synthase 2 (SMS2).[5] SMS2 is involved in the synthesis of sphingomyelin and diacylglycerol, both of which are important signaling molecules. Dysregulation of sphingolipid metabolism has been linked to chronic inflammatory diseases. By inhibiting SMS2, this compound can modulate downstream signaling events that contribute to inflammation.

Visualizing the Inflammatory Signaling Network

To better understand the complex interplay of these pathways and the potential points of intervention for this compound, the following diagram illustrates a simplified overview of the key inflammatory signaling cascades.

Inflammatory_Signaling cluster_extracellular Extracellular Stimuli cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_jak_stat JAK-STAT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR JAK JAK Cytokine_Receptor->JAK MAPKKK MAPKKK TLR->MAPKKK IKK_Complex IKK_Complex TLR->IKK_Complex STAT STAT JAK->STAT Transcription Transcription STAT->Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK)->Transcription IκBα IκBα IKK_Complex->IκBα NF_κB NF_κB IKK_Complex->NF_κB releases IκBα->NF_κB NF_κB->Transcription Pro_inflammatory_Genes Pro_inflammatory_Genes Transcription->Pro_inflammatory_Genes Compound 4-(Benzyloxy)-1,2- benzoxazol-3-amine Compound->JAK Potential Inhibition Compound->MAPKK Potential Inhibition Compound->IKK_Complex Potential Inhibition

Caption: Key inflammatory signaling pathways and potential targets for this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-inflammatory properties of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell/animal models.

In Vitro Assays

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro experiments.

  • Protocol:

    • Seed cells (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary cells) in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in cell culture medium.

    • Replace the medium in the cell plate with the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for the desired time period (e.g., 24-48 hours).

    • Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the concentration that results in 50% cell death (CC50) and select non-toxic concentrations for subsequent assays.

2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 24-well plate.

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include a vehicle control and an LPS-only control.

    • Collect the cell culture supernatants.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

    • Normalize cytokine levels to the total protein concentration of the cell lysates.

Parameter Recommended Range
Cell LineRAW 264.7, THP-1 (differentiated)
Seeding Density1-5 x 10^5 cells/well (24-well plate)
Compound ConcentrationBased on CC50; typically 0.1 - 50 µM
LPS Concentration100 ng/mL - 1 µg/mL
Incubation Time6 - 24 hours

3. Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the effect of this compound on the activation of key inflammatory signaling proteins.

  • Protocol:

    • Seed cells in a 6-well plate and treat as described in the cytokine production assay.

    • After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK, p-STAT3, STAT3).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Experimental Workflow

in_vitro_workflow cluster_setup Experiment Setup cluster_stimulation Inflammatory Challenge cluster_analysis Data Collection & Analysis Cell_Culture Seed Macrophages (e.g., RAW 264.7) Compound_Prep Prepare Serial Dilutions of This compound Pre_treatment Pre-treat Cells with Compound (1-2 hours) Cell_Culture->Pre_treatment Compound_Prep->Pre_treatment LPS_Stimulation Stimulate with LPS (6-24 hours) Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Supernatants LPS_Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells LPS_Stimulation->Cell_Lysis ELISA Measure Cytokines (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Western_Blot Analyze Signaling Proteins (p-p65, p-p38, etc.) Cell_Lysis->Western_Blot

Caption: A typical workflow for evaluating the anti-inflammatory effects of the compound in vitro.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of this compound. While this is a model of acute inflammation, it is a standard preliminary in vivo test for anti-inflammatory compounds.

  • Protocol:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Fast the animals overnight before the experiment.

    • Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2. Collagen-Induced Arthritis (CIA) in Mice

  • Objective: To assess the therapeutic efficacy of this compound in a well-established model of chronic autoimmune arthritis.

  • Protocol:

    • Use susceptible mouse strains, such as DBA/1.

    • On day 0, immunize the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

    • Begin treatment with this compound at the onset of clinical signs of arthritis (around day 25-30). Administer the compound daily via oral gavage or another appropriate route.

    • Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation. Score the severity of arthritis using a standardized scoring system.

    • At the end of the study (e.g., day 42-56), collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and harvest joints for histological evaluation of inflammation, cartilage destruction, and bone erosion.

Parameter Recommended Details
Animal ModelDBA/1 mice
ImmunizationBovine type II collagen in CFA/IFA
Treatment RegimenDaily administration starting at disease onset
Clinical AssessmentArthritis score, paw thickness
Terminal AnalysisHistology of joints, serum cytokine levels

Data Interpretation and Troubleshooting

  • In Vitro: A dose-dependent reduction in pro-inflammatory cytokine production and a decrease in the phosphorylation of key signaling proteins would indicate a potent anti-inflammatory effect. Ensure that the observed effects are not due to cytotoxicity by referencing the cell viability data.

  • In Vivo: A significant reduction in paw edema in the carrageenan model and a decrease in the clinical arthritis score, accompanied by improved histological outcomes in the CIA model, would demonstrate the in vivo efficacy of this compound.

Conclusion

This compound represents a promising small molecule for the study and potential treatment of chronic inflammatory diseases. Its mechanism of action, targeting SMS2 and potentially other key inflammatory pathways, makes it a valuable tool for researchers in the field. The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of its anti-inflammatory properties, from initial in vitro screening to preclinical efficacy testing in relevant in vivo models.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Wang, W., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Biomedical Science, 30(1), 83. [Link]

  • Mogensen, T. H. (2009). Pathogen recognition and inflammatory signaling in disease and therapy. Clinical Microbiology Reviews, 22(2), 240-273. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Anti-Inflammatory Power of Benzoxazole Derivatives: Innovations from NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co.,Ltd. News. [Link]

  • Saggini, R., & Pellegrino, R. (2024). MAPK is implicated in sepsis, immunity, and inflammation. International Journal of Infection, 8(3), 100-104. [Link]

  • Stanton, R. J., & Sabourin, L. A. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 14, 1282245. [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7-11. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Liu, T., et al. (2017). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 18(10), 2028. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]

  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology, 50, 1-21. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • O'Shea, J. J., et al. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Opinion in Investigational Drugs, 10(9), 903-911. [Link]

  • Zhang, Q., et al. (2018). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry, 61(18), 8241-8254. [Link]

  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]

  • Zinatizadeh, M. R., et al. (2021). Experimental animal models of chronic inflammation. Journal of Inflammation Research, 14, 2035-2048. [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives with anti-inflammatory potential. ResearchGate. [Link]

  • Wang, N., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 349-361. [Link]

Sources

Application Note: 4-(Benzyloxy)-1,2-benzoxazol-3-amine for Selective Inhibition of Sphingomyelin Synthase 2 (SMS2)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sphingomyelin Synthase 2 (SMS2) is a critical enzyme located primarily at the plasma membrane, responsible for converting ceramide and phosphatidylcholine (PC) into sphingomyelin (SM) and diacylglycerol (DAG). Unlike its Golgi-resident isoform SMS1, SMS2 plays a distinct role in regulating plasma membrane lipid rafts, signal transduction, and lipid homeostasis.

Elevated SMS2 activity is linked to atherosclerosis, insulin resistance, and chronic inflammation.[1] Consequently, selective inhibition of SMS2 is a high-value therapeutic strategy. 4-(Benzyloxy)-1,2-benzoxazol-3-amine (also known as 4-benzyloxybenzo[d]isoxazol-3-amine) represents a premier class of small-molecule inhibitors designed to selectively target SMS2 over SMS1.

This guide details the application of this compound in biochemical and cellular assays, providing researchers with a robust framework for studying sphingolipid metabolism.

Compound Profile & Handling

This compound belongs to a class of conformational restriction inhibitors. The 4-benzyloxy substitution on the benzo[d]isoxazole core is critical for occupying the hydrophobic pocket of SMS2, conferring selectivity.

PropertySpecification
Chemical Name This compound
Alternate Name 4-(benzyloxy)benzo[d]isoxazol-3-amine
CAS Number 927802-18-4
Molecular Weight ~240.26 g/mol
Target Sphingomyelin Synthase 2 (SMS2)
Selectivity High selectivity for SMS2 vs. SMS1
Solubility Soluble in DMSO (>10 mM); low solubility in water
Storage -20°C, desiccated, protected from light

Reconstitution Protocol:

  • Weigh the lyophilized powder in a static-free environment.

  • Dissolve in anhydrous DMSO to create a 10 mM stock solution .

  • Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot into light-protective amber tubes (avoid freeze-thaw cycles).

  • Working Solutions: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <1% in biological assays to prevent solvent toxicity.

Mechanism of Action

SMS2 catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide. This compound functions as a competitive inhibitor, likely mimicking the transition state or occupying the ceramide binding pocket.

Pathway Visualization

The following diagram illustrates the enzymatic intervention point and downstream physiological effects.

SMS2_Pathway PC Phosphatidylcholine (PC) SMS2 SMS2 Enzyme (Plasma Membrane) PC->SMS2 Cer Ceramide Cer->SMS2 SM Sphingomyelin (SM) SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG Effect1 Increased Membrane Ceramide SMS2->Effect1 Inhibition leads to Inhibitor 4-(Benzyloxy)-1,2- benzoxazol-3-amine Inhibitor->SMS2 Inhibits Effect2 Reduced Lipid Raft Formation Effect1->Effect2 Effect3 Anti-Inflammatory Response (NF-kB) Effect2->Effect3

Figure 1: Mechanism of Action. The inhibitor blocks SMS2, preventing the conversion of Ceramide to Sphingomyelin, thereby modulating downstream signaling pathways associated with inflammation.

Protocol A: In Vitro Fluorescent SMS2 Activity Assay

This protocol uses NBD-C6-Ceramide , a fluorescent analog, to measure SMS2 activity. This method avoids radioactivity and allows for sensitive TLC or HPLC-based detection.

Materials Required[1][2][3][4][5][6][7][8]
  • Enzyme Source: Microsomal fraction from SMS2-overexpressing HEK293 cells or purified recombinant SMS2.

  • Substrate: NBD-C6-Ceramide (Ex/Em: 460/534 nm).

  • Lipid Donor: Phosphatidylcholine (PC) (egg yolk or synthetic).

  • Inhibitor: this compound (10 mM DMSO stock).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl2.

  • Stop Solution: Chloroform:Methanol (2:1 v/v).

Step-by-Step Methodology
  • Substrate Preparation (Mixed Micelles):

    • Mix NBD-C6-Ceramide and PC in a molar ratio of 1:10 (e.g., 10 µM NBD-Cer / 100 µM PC).

    • Dry the lipid mixture under nitrogen gas.

    • Resuspend in Reaction Buffer by sonication (water bath) for 5 minutes until clear.

  • Inhibitor Incubation:

    • Prepare a dilution series of the inhibitor (e.g., 0.1 µM to 100 µM).[2]

    • Add 5 µL of inhibitor (or DMSO control) to 45 µL of enzyme fraction (approx. 20-50 µg total protein).

    • Pre-incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Enzyme Reaction:

    • Initiate the reaction by adding 50 µL of the Substrate Micelle Mix.

    • Incubate at 37°C for 30–60 minutes with gentle shaking.

  • Lipid Extraction:

    • Stop reaction by adding 200 µL Chloroform:Methanol (2:1).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to separate phases.

    • Collect the lower organic phase (containing lipids).

  • Analysis (TLC or HPLC):

    • TLC Method: Spot organic phase onto Silica Gel 60 plates. Develop in Chloroform:Methanol:NH4OH (65:25:4).

    • Detection: Scan plate using a fluorescence imager (Typhoon or similar). NBD-SM will migrate differently than NBD-Ceramide.

    • Quantification: Measure integrated density of the NBD-SM band.

Data Analysis

Calculate the Percent Inhibition:



Plot log[Inhibitor] vs. % Inhibition to determine the IC50.

Protocol B: Cell-Based Lipid Modulation Assay

To validate the biological efficacy of this compound, researchers should monitor endogenous lipid levels in live cells.

Experimental Workflow

Cell_Assay_Workflow Step1 Seed Cells (HEK293-SMS2 or Macrophages) Step2 Treat with Inhibitor (1-10 µM, 6-24 hours) Step1->Step2 Step3 Wash with ice-cold PBS Step2->Step3 Step4 Lipid Extraction (Bligh & Dyer Method) Step3->Step4 Step5 LC-MS/MS Analysis Target: SM and Cer species Step4->Step5

Figure 2: Cellular Assay Workflow. Standardized process for evaluating SMS2 inhibition in cell culture.

Detailed Steps
  • Cell Seeding:

    • Seed cells (e.g., THP-1 macrophages or HepG2) in 6-well plates. Allow to reach 70-80% confluency.

  • Treatment:

    • Treat cells with the inhibitor (1 µM, 5 µM, 10 µM) in serum-reduced media for 6 to 24 hours.

    • Include a Vehicle Control (DMSO only).

  • Extraction:

    • Perform a Bligh & Dyer extraction (Chloroform:Methanol:Water).

    • Spike samples with internal standards (e.g., C17-Ceramide, C17-Sphingomyelin) prior to extraction for normalization.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase A: Methanol/Water/Formic Acid (60:40:0.2) + 5 mM Ammonium Formate.

    • Mobile Phase B: Methanol/Isopropanol/Formic Acid (60:40:0.2) + 5 mM Ammonium Formate.

    • Transition Monitoring: Monitor specific transitions for SM (m/z 703 -> 184 for SM d18:1/16:0) and Ceramide.[3][4][5][6][7][8][9]

Expected Results: Effective inhibition of SMS2 should result in a statistically significant decrease in Sphingomyelin and a concomitant increase in Ceramide levels compared to the vehicle control.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Enzyme Activity Inactive microsomesEnsure microsomes are stored at -80°C. Do not vortex enzyme vigorously.
Precipitation High Inhibitor Conc.Check solubility limit. Do not exceed 100 µM in aqueous buffer. Keep DMSO < 1%.
High Background Incomplete separationOptimize TLC solvent system. Ensure NBD-Ceramide purity.
No Inhibition Cell permeabilityVerify inhibitor entry. Increase incubation time or concentration (up to 20 µM).

References

  • Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors. Li, Y., et al. Journal of Medicinal Chemistry, 2018.[1] Note: This is the seminal paper describing the synthesis, SAR, and biological validation of this scaffold.

  • Sphingomyelin synthase 2: A novel target for the treatment of metabolic syndrome and inflammation. Yeang, C., et al. Trends in Endocrinology & Metabolism, 2011.

  • Measurement of Sphingomyelin Synthase Activity using NBD-Ceramide. Tafesse, F.G., et al. Methods in Enzymology, 2007.

  • Standard Protocol for Bligh and Dyer Lipid Extraction. Bligh, E.G., & Dyer, W.J. Canadian Journal of Biochemistry and Physiology, 1959.

Sources

Application Notes and Protocols for 4-(Benzyloxy)-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,2-benzisoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties allow for versatile interactions with various biological targets. This guide focuses on a specific derivative, 4-(Benzyloxy)-1,2-benzoxazol-3-amine, a research chemical with significant and recently elucidated potential in the field of chronic inflammatory diseases. Our aim here is not merely to provide a set of instructions, but to offer a comprehensive understanding of this molecule, from its scientific foundation to its practical application in a research setting. We will delve into the causality behind the protocols, empowering researchers to not only replicate but also innovate.

Core Concepts: Chemical Identity and Properties

This compound is an aromatic heterocyclic compound. The core structure consists of a benzene ring fused to an isoxazole ring, with a benzyloxy group at the 4-position and an amine group at the 3-position.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₂-
Molecular Weight 240.26 g/mol -
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in DMSO, DMF, and methanol (predicted)-
Melting Point Not available-
Boiling Point Not available[3]

Note: Physical properties are predicted based on structurally similar compounds and may require experimental verification.

The synthesis of 3-amino-1,2-benzisoxazole derivatives can be achieved through various established chemical routes. A common and efficient approach involves the intramolecular cyclization of an appropriate precursor.[4] Microwave-assisted organic synthesis has also been demonstrated as a rapid and high-yield method for preparing such scaffolds.[5][6] The introduction of the benzyloxy group can be accomplished through standard etherification reactions.[7]

The Primary Application: A Selective Inhibitor of Sphingomyelin Synthase 2 (SMS2)

The most compelling and well-documented application of this compound derivatives is their function as potent and selective inhibitors of human Sphingomyelin Synthase 2 (SMS2).[8]

The "Why": Understanding the Significance of SMS2 Inhibition

Sphingomyelin synthases (SMSs) are a family of enzymes that catalyze the final step in the de novo synthesis of sphingomyelin, a crucial lipid component of cell membranes. SMS2, in particular, is localized to the plasma membrane and has been identified as a key player in various signaling pathways that contribute to chronic inflammation.[8]

Elevated SMS2 activity is implicated in the pathogenesis of several chronic diseases, including:

  • Atherosclerosis: SMS2 contributes to lipid accumulation and inflammatory responses in the arterial wall.

  • Non-alcoholic fatty liver disease (NAFLD): SMS2 is involved in the hepatic lipid metabolism and inflammatory processes.

  • Insulin Resistance and Type 2 Diabetes: SMS2 activity can influence insulin signaling pathways.[8]

By selectively inhibiting SMS2, this compound and its analogs offer a targeted therapeutic strategy to mitigate the chronic inflammation that drives these debilitating conditions.[8] A derivative of this compound, designated as "compound 15w" in a key study, demonstrated significant attenuation of chronic inflammation in diabetic mice models, highlighting its therapeutic potential.[8]

Visualizing the Mechanism of Action

The following diagram illustrates the central role of SMS2 in the sphingolipid pathway and the point of intervention for this compound.

SMS2_Inhibition_Pathway cluster_synthesis Sphingomyelin Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome Ceramide Ceramide SMS2 Sphingomyelin Synthase 2 (SMS2) Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM catalyzes DAG Diacylglycerol SMS2->DAG produces Inflammation Inflammation SM->Inflammation promotes Inhibitor 4-(Benzyloxy)-1,2- benzoxazol-3-amine Inhibitor->SMS2 inhibits Reduced_Inflammation Reduced Chronic Inflammation Inhibitor->Reduced_Inflammation

Caption: Inhibition of SMS2 by this compound.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for investigating the effects of this compound.

Safety and Handling

Justification: While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 1,2-benzisoxazol-3-amine and benzylamine suggest that caution should be exercised.[9] The following precautions are based on a conservative assessment of potential hazards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Protocol for In Vitro SMS2 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human SMS2.

Causality of Experimental Choices:

  • Fluorescent Substrate: A fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) is used for a sensitive and continuous measurement of enzyme activity. The incorporation of the fluorescent label into sphingomyelin allows for easy detection.

  • Recombinant Human SMS2: Using a purified recombinant enzyme ensures that the observed inhibition is specific to SMS2 and not a result of off-target effects in a complex cell lysate.

  • Dose-Response Curve: Testing a range of inhibitor concentrations is essential to determine the IC₅₀ value, which is a standard measure of inhibitory potency.

Materials:

  • This compound

  • Recombinant human SMS2 enzyme

  • NBD-C6-ceramide

  • Phosphatidylcholine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme Preparation: Dilute the recombinant human SMS2 enzyme in assay buffer to the desired working concentration.

  • Substrate Preparation: Prepare a substrate mix containing NBD-C6-ceramide and phosphatidylcholine in assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 10 µL of the diluted inhibitor or vehicle control (assay buffer with the same percentage of DMSO).

    • Add 20 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate mix to each well.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., Excitation: 466 nm, Emission: 536 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol for Cell-Based Anti-Inflammatory Assay

Objective: To evaluate the ability of this compound to reduce the production of pro-inflammatory cytokines in a cell-based model.

Causality of Experimental Choices:

  • LPS Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in immune cells like macrophages, providing a robust and reproducible model of inflammation.

  • Macrophage Cell Line: A macrophage cell line (e.g., RAW 264.7 or THP-1) is used as it plays a central role in the inflammatory response and is a relevant cell type for studying anti-inflammatory compounds.

  • Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture the macrophage cells in a humidified incubator at 37°C and 5% CO₂.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (medium with DMSO).

    • Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.

  • Data Analysis:

    • Calculate the concentration of TNF-α and IL-6 for each treatment condition.

    • Normalize the cytokine levels to the LPS-stimulated vehicle control.

    • Plot the cytokine concentration against the compound concentration.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating this compound.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Compound 4-(Benzyloxy)-1,2- benzoxazol-3-amine Stock_Solution Prepare Stock Solution (10 mM in DMSO) Compound->Stock_Solution Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions SMS2_Assay SMS2 Inhibition Assay Serial_Dilutions->SMS2_Assay Treatment Compound Treatment & LPS Stimulation Serial_Dilutions->Treatment IC50 Determine IC₅₀ SMS2_Assay->IC50 Cell_Culture Culture Macrophages Cell_Culture->Treatment ELISA Cytokine Measurement (ELISA) Treatment->ELISA Viability Cell Viability Assay Treatment->Viability

Caption: General workflow for in vitro and cell-based evaluation.

Broader Potential and Future Directions

While the inhibition of SMS2 is a primary and exciting application, the broader 1,2-benzisoxazole and benzoxazole scaffolds are known to possess a wide range of biological activities.[1][11][12][13] These include:

  • Antimicrobial and Antifungal Activity: [11]

  • Anticonvulsant Activity: [1]

  • Analgesic and Anti-inflammatory Activity: [14]

  • Anticancer Activity: [12][13]

Researchers are encouraged to explore the potential of this compound in these and other therapeutic areas. The protocols provided herein can be adapted for various other cell-based and biochemical assays.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). ResearchGate. [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2010). Future Science. [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). ARKIVOC. [Link]

  • A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][4]benzoxazepine ring system. (2025). ResearchGate. [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. (2010). Future Medicinal Chemistry. [Link]

  • Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. (2018). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ResearchGate. [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]

  • 4-(Benzyloxy)benzene-1,2-diamine. (n.d.). PubChem. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI. [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025). ResearchGate. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2026). ResearchGate. [Link]

  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). MDPI. [Link]

  • 3-amino-1,2-benzisoxazol-4-ol. (2025). ChemSynthesis. [Link]

  • Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). ResearchGate. [Link]

  • Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. (n.d.). Biological and Molecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(Benzyloxy)-1,2-benzoxazol-3-amine

[1][2][3]

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Solubility Optimization & Handling Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary: The "Brick Dust" Challenge

You are encountering solubility issues with 4-(Benzyloxy)-1,2-benzoxazol-3-amine (also known as 4-(benzyloxy)-1,2-benzisoxazol-3-amine). This is a common bottleneck with this scaffold.

The Root Cause:

  • High Lipophilicity (LogP): The benzyl group adds significant hydrophobic bulk to the already aromatic benzisoxazole core.[3][4]

  • Crystal Lattice Energy: The planar nature of the benzisoxazole ring, combined with the 4-position substitution, facilitates strong

    
    -
    
    
    stacking interactions.[4] This creates a high-melting "brick dust" solid that resists dissolution in aqueous and semi-polar media.[1][3][4]
  • Weak Basicity: The 3-amino group is electronically conjugated to the isoxazole ring, significantly lowering its pKa compared to aliphatic amines.[3][4] It does not protonate (and solubilize) easily in weak acids.[2][3][4]

This guide provides three targeted modules to resolve these issues in Synthesis, Formulation, and Salt Formation.

Module 1: Synthesis & Purification Troubleshooting

Goal: Dissolving the compound for reaction workup, chromatography, or NMR.

Diagnostic: Solvent Selection Matrix

Do not rely on standard solvents like Diethyl Ether or Hexanes; this compound will remain a solid.[3][4] Use the matrix below for process optimization.

Solvent ClassSuitabilityApplicationNotes
Dipolar Aprotic Excellent Reaction medium, NMRDMSO, DMF, NMP. Best for dissolving the crude solid.[1] Hard to remove (high boiling point).
Chlorinated Good Extractions, DCM/MeOH columnsDCM, Chloroform. Good solubility, but may require 5-10% Methanol to break aggregates.[1][4]
Ethers Poor Precipitation (Anti-solvent)Diethyl Ether, MTBE. Use these to force the product out of solution during recrystallization.[2][4]
Alcohols Moderate Recrystallization (Hot)Ethanol, Isopropanol. Soluble only at reflux; precipitates upon cooling (ideal for purification).[2][3]
FAQ: Purification Protocols

Q: The compound crashes out on the silica column.[3][4] How do I fix this? A: Standard Hexane/Ethyl Acetate gradients often fail here because the compound precipitates as the polarity drops.[3][4]

  • The Fix: Switch to a DCM / Methanol system.

  • Protocol: Load the column using a "dry load" technique (adsorb crude onto silica) rather than a liquid load. Elute with a gradient of 0%

    
     5% MeOH in DCM.[3][4] The methanol disrupts hydrogen bonding and prevents on-column crystallization.[1][3][4]
    

Q: How do I recrystallize it? It oils out or forms a gel. A: Oiling out indicates the solvent boiling point is too low or the supersaturation is too high.[3][4]

  • Protocol:

    • Dissolve the solid in the minimum amount of boiling Ethanol or Toluene .[3][4]

    • If it doesn't dissolve, add small aliquots of THF until clear.

    • Remove from heat.[3][4] Immediately add a few drops of seed crystal if available.[3][4]

    • Allow to cool slowly to room temperature in an insulated flask (wrap in foil). Rapid cooling causes oiling.[3][4]

Module 2: Biological Assay Formulation

Goal: Preventing precipitation ("crashing out") when the DMSO stock hits the aqueous buffer (PBS/Media).[2][3][4]

The "Solubility Cliff" Mechanism

When you dilute a DMSO stock into water, the solvent power drops exponentially.[4] If the concentration exceeds the thermodynamic solubility limit, the compound precipitates immediately, often as invisible micro-crystals that cause false negatives in assays.[4]

Workflow Diagram: Formulation Decision Tree

FormulationStrategyStartStart: Compound in DMSO StockCheckConcTarget Concentration > 10 µM?Start->CheckConcSimpleDilutionDirect Dilution into MediaCheckConc->SimpleDilutionNoPrecipitationCheckVisual/Nephelometry Check:Is it cloudy?CheckConc->PrecipitationCheckYesSimpleDilution->PrecipitationCheckCosolventAdd Co-solvent:10% PEG-400 or PGPrecipitationCheck->CosolventCloudySuccessStable Suspension/SolutionPrecipitationCheck->SuccessClearSurfactantAdd Surfactant:0.5% Tween-80 or CremophorCosolvent->SurfactantStill CloudyComplexationComplexation:Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Surfactant->ComplexationStill CloudyComplexation->Success

Caption: Step-wise strategy to stabilize hydrophobic benzisoxazoles in aqueous media.

Recommended Formulation Recipe (High Solubility)

For animal studies (IP/PO) or high-concentration cellular assays:

  • Stock: Dissolve compound in DMSO (10% of final volume).

  • Surfactant: Add Tween 80 (5% of final volume). Mix well.

  • Co-solvent: Add PEG-400 (30% of final volume).[2][3][4]

  • Aqueous: Slowly add Saline/PBS (55% of final volume) with vigorous vortexing.

    • Result: A clear micellar solution or stable nano-suspension.[1][3]

Module 3: Salt Formation (Chemical Modification)

Goal: Creating a water-soluble solid form.[1][2][3]

Critical Warning: The 4-benzyloxy group is acid-sensitive.[1][3] Avoid HBr or Lewis Acids (AlCl3, BBr3) , as these will cleave the benzyl ether, yielding the 4-hydroxy derivative [1].

The Basicity Issue

The 3-amino-1,2-benzisoxazole is a very weak base .[1]

  • Why: The lone pair on the exocyclic amine participates in resonance with the isoxazole ring (N-O bond).[2][4]

  • Consequence: Weak acids like Acetic Acid, Citric Acid, or Tartaric Acid will NOT form stable salts.[4] They will dissociate, and the free base will precipitate.[4]

Validated Salt Screen Protocol

You must use a strong acid with a pKa < 1.[3][4]

Acid CandidateSolvent SystemProcedureOutcome
Methanesulfonic Acid (MsOH) EtOAc / EtOHAdd 1.05 eq MsOH to hot solution.[1][2][3] Cool slowly.Recommended. Forms stable Mesylate salts.[3][4] Good solubility.
Hydrochloric Acid (HCl) 1,4-Dioxane / EtherAdd 4M HCl in Dioxane to solution in Ether.[1][2][3]Forms HCl salt.[3][4] May be hygroscopic.[3][4]
Sulfuric Acid EthanolAdd conc.[3][4] H2SO4 dropwise.[3][4]Forms Hemisulfate.[3][4] Often very high melting point.[3][4]
Salt Screening Workflow

SaltScreenInputFree Base(Dissolved in EtOAc/EtOH)AcidAddAdd Strong Acid(MsOH or HCl)Input->AcidAddObserveObservationAcidAdd->ObservePrecipitateImmediate PrecipitateObserve->PrecipitateSolid FormsNoChangeNo PrecipitateObserve->NoChangeClear SolnHeatHeat to Reflux,then Cool SlowlyPrecipitate->HeatAntiSolventAdd Anti-Solvent(Ether/Hexane)NoChange->AntiSolventFilterFilter & Dry(Vacuum)Heat->FilterAntiSolvent->Filter

Caption: Workflow for isolating the salt form of weakly basic benzisoxazoles.

References

  • Cleavage of Benzyl Ethers: Greene, T. W., & Wuts, P. G. M.[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Standard protocols for benzyl deprotection using Lewis acids vs. stability in mineral acids).

  • Benzisoxazole Chemistry: Palermo, M. G. (2015).[2][3][4][5] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions.

  • Solubility of Heterocycles: Kiani, F., et al. (2023).[3][4] Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research.

  • Zonisamide Analog Synthesis (Benzisoxazole Scaffolds): Santa Cruz Biotechnology.[2][3][4] 1,2-Benzisoxazol-3-amine Properties. [2][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 1,2-benzisoxazole derivatives, as they may possess bioactive properties similar to antipsychotic or anticonvulsant agents.[2]

Modifying 4-(Benzyloxy)-1,2-benzoxazol-3-amine for better bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzisoxazole Scaffold Technical Support Center.

Ticket Status: OPEN Subject: Optimization of 4-(Benzyloxy)-1,2-benzoxazol-3-amine (Compound X) Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

User Guide: System Overview

You are working with a This compound core. This scaffold presents a classic "Medicinal Chemistry Trilemma":

  • Solubility: The lipophilic benzyloxy tail (

    
    ) fights against the polar amine head.
    
  • Stability: The 1,2-benzisoxazole ring is electronically unique but chemically fragile (base-labile).

  • Metabolism: The benzylic carbon is a metabolic "soft spot," and the 3-amine is a conjugation target.

This guide provides modular troubleshooting to upgrade your molecule from a "hit" to a "lead."

Module 1: The Dissolution Desk (Solubility & Formulation)

Issue: "My compound precipitates in aqueous media or has poor oral absorption."

Root Cause Analysis: The planar aromatic stack of the benzisoxazole + benzyl group creates high lattice energy. Furthermore, the 3-amine is a weak base (estimated pKa ~2.5–3.5 due to the electron-withdrawing isoxazole ring), meaning it does not protonate easily at physiological pH.

Troubleshooting Protocol 1.1: The "Saturated Switch" (Bioisosterism)

The most effective fix is structural. Replace the flat, lipophilic phenyl ring of the benzyloxy group with a 3D-saturated bioisostere. This disrupts crystal packing and increases water solubility without losing the "space-filling" pharmacophore.

Recommended Action: Synthesize the Bicyclo[1.1.1]pentane (BCP) or 3-oxabicyclo[3.1.1]heptane analog.

ParameterOriginal (Phenyl)Upgrade (BCP Analog)Upgrade (Oxabicyclo Analog)
Geometry 2D (Planar)3D (Spherical/Rigid)3D (Polarized)
Solubility Low (< 5 µM)High (> 50 µM)Very High (> 150 µM)
Metabolic Stability Low (Aromatic oxidation)High (Csp3 rich)High
LogP High (~3.5)Lower (~2.5)Lowest (~1.9)

Synthesis Note: Use [1.1.1]propellane precursors for BCP insertion. For the oxabicyclo analog, use the commercially available tosylate precursors [1].

Troubleshooting Protocol 1.2: Salt Selection (If structure is fixed)

Warning: Do not use weak acids (Acetate, Tartrate).[1] The 3-amine is too weak a base; these salts will disproportionate (break apart) in water, causing precipitation.

Protocol:

  • Screen Strong Acids: Focus only on sulfonic acids.

    • Methanesulfonic acid (Mesylate): Top choice.

    • Isethionic acid: Increases hydrophilicity.

  • Avoid Chlorides: HCl salts of weak aromatic amines can be hygroscopic and unstable (losing HCl gas) upon drying.

Module 2: The Stability Station (Chemical Integrity)

Issue: "The compound degrades during formulation or storage."

Root Cause Analysis: The 1,2-benzisoxazole ring is susceptible to Kemp Elimination-style ring opening under basic conditions. A strong base deprotonates the 3-amine (or attacks the ring), leading to N-O bond cleavage and formation of a salicylnitrile derivative [2].

Visualizing the Failure Mode:

StabilityFail Compound 1,2-Benzisoxazol-3-amine Base Basic pH (>8.0) (OH- Attack) Compound->Base Exposed to RingOpen Ring Opening (Irreversible) Base->RingOpen Kemp Elimination Product 2-Hydroxybenzonitrile (Inactive Debris) RingOpen->Product Rearrangement

Figure 1: Base-catalyzed degradation pathway of the 1,2-benzisoxazole core.

Corrective Actions:

  • Formulation pH: Maintain formulation pH < 7.0.

  • Excipients: Avoid basic fillers (e.g., Calcium Carbonate, Magnesium Stearate).[1] Use neutral or acidic excipients (e.g., Microcrystalline Cellulose).[1]

Module 3: The Microsome Monitor (Metabolic Stability)

Issue: "Clearance is too high; half-life (t1/2) is too short."

Root Cause Analysis: The benzylic carbon (


) is the primary site of metabolism. Cytochrome P450s (CYP2D6/3A4) hydroxylate this position, leading to spontaneous hemiacetal collapse and O-dealkylation (loss of the lipophilic tail).
Troubleshooting Protocol 3.1: Deuterium Switch

Exploit the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, making it harder for CYPs to break.

  • Action: Synthesize the

    
      analog.
    
  • Expectation: 20–50% increase in metabolic half-life with zero change in potency or binding affinity [3].

Troubleshooting Protocol 3.2: Fluorine Block

If deuteration isn't enough, block the site electronically.[1]

  • Action: Introduce a fluorine atom at the para position of the benzyl ring, or replace the benzyl ether with a difluoromethyl ether (

    
    ) .
    
  • Trade-off:

    
     is electron-withdrawing, which may lower the pKa of the 3-amine further. Check activity.
    

Module 4: The Delivery Dock (Permeability & Prodrugs)

Issue: "Good solubility, but poor brain penetration or oral uptake."

Root Cause Analysis: The primary amine (


) is a Hydrogen Bond Donor (HBD). High HBD count limits passive diffusion across the Blood-Brain Barrier (BBB) and gut wall.
Troubleshooting Protocol 4.1: The "Trojan Horse" Prodrug

Mask the amine to lower HBD count and increase lipophilicity temporarily.

Design Strategy: Carbamate Prodrugs Synthesize a carbamate at the 3-amine position.

  • Structure:

    
    
    
  • Mechanism:

    • Intact prodrug crosses membranes (High permeability).

    • Plasma esterases cleave the carbamate.

    • Spontaneous decarboxylation releases the active amine.

Decision Matrix for Prodrug Tails:

Desired PropertyRecommended Promoiety (R-group)Release Mechanism
Fast Oral Uptake Methyl/Ethyl CarbamateEsterase hydrolysis (Rapid)
Sustained Release Isopropyl/t-Butyl CarbamateSteric hindrance slows hydrolysis
Solubility Boost Amino Acid (e.g., Valine)PEPT1 Transporter uptake [4]

Workflow Diagram:

ProdrugLogic Start Problem: Poor Permeability (High HBD) Step1 Synthesize Carbamate Prodrug (Masks -NH2) Start->Step1 Step2 Cross Membrane (Gut/BBB) Step1->Step2 Increased LogP Step3 Enzymatic Cleavage (Plasma Esterases) Step2->Step3 Goal Active Drug Released (Systemic Circulation) Step3->Goal Decarboxylation

Figure 2: Prodrug activation pathway for amine masking.

Summary of Recommendations

FeatureCurrent StatusRecommended ModificationBenefit
Core 4-Benzyloxy-1,2-benzoxazol-3-amineKeep Core Maintains Pharmacophore
Tail Benzyl GroupBicyclo[1.1.1]pentane Solubility ++, Metabolic Stability ++
Head Primary AmineMesylate Salt Dissolution Rate ++
Delivery Exposed AmineCarbamate Prodrug Permeability ++

References

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. Link

  • Kemp, D. S., et al. (1975).[1] The Kemp elimination. Journal of Organic Chemistry. (Base-catalyzed ring opening mechanisms).[2] Link

  • Pirali, T., et al. (2019).[1] Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link

  • Simplício, A. L., et al. (2008).[1][3][4] Prodrugs for Amines. Molecules. Link

Sources

Validation & Comparative

A Comparative Guide to Sphingomyelin Synthase 2 (SMS2) Inhibitors: Profiling 4-(Benzyloxy)-1,2-benzoxazol-3-amine and its Contemporaries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting Sphingomyelin Synthase 2

In the intricate world of lipid metabolism, sphingolipids have emerged from their structural roles to be recognized as critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] The equilibrium between ceramide, sphingomyelin (SM), and sphingosine-1-phosphate (S1P) is a key determinant of cellular fate and function.[2] Sphingomyelin synthase (SMS) enzymes, which catalyze the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol (DAG), are central regulators of this balance.[2]

Of the two major isoforms, SMS1 is primarily localized to the Golgi apparatus and is crucial for cellular homeostasis, while SMS2 is situated at the plasma membrane and has been strongly implicated in the pathogenesis of several chronic diseases.[1][2] Growing evidence suggests that elevated SMS2 activity contributes to metabolic disorders such as atherosclerosis, insulin resistance, fatty liver disease, and obesity.[1][3] Consequently, the selective inhibition of SMS2 has become a promising therapeutic strategy, driving the discovery and development of small molecule inhibitors.

This guide provides an in-depth comparison of a leading synthetic SMS2 inhibitor, 4-(Benzyloxy)-1,2-benzoxazol-3-amine, with other notable inhibitors. We will delve into their potency, selectivity, mechanisms of action, and the experimental data that underpins their potential as research tools and therapeutic agents.

The SMS2-Mediated Sphingomyelin Synthesis Pathway

The enzymatic activity of SMS2 at the plasma membrane plays a pivotal role in modulating the local concentrations of bioactive lipids. This activity directly impacts cellular signaling and membrane dynamics.

SMS2_Pathway cluster_membrane Plasma Membrane cluster_signaling Downstream Signaling Cer Ceramide SMS2 SMS2 Cer->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG SM_out Membrane Fluidity & Microdomain Structure SM->SM_out DAG_out Protein Kinase C Activation DAG->DAG_out Inhibitor SMS2 Inhibitors Inhibitor->SMS2 Inhibition

Caption: The SMS2 signaling pathway at the plasma membrane.

Lead Candidate in Focus: this compound Derivatives

A significant advancement in the field of selective SMS2 inhibition has been the discovery of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives.[3] These compounds were developed through a conformational restriction strategy, leading to highly potent and selective inhibitors of human SMS2.[3]

One of the standout compounds from this series, compound 15w , has demonstrated not only excellent in vitro potency but also favorable in vivo pharmacokinetics.[3] This makes it a valuable tool for studying the physiological and pathological roles of SMS2 and a promising lead for drug development.

Key Performance Characteristics of Compound 15w:

  • High Potency: Exhibits potent inhibition of SMS2 activity.

  • Exceptional Selectivity: Shows high selectivity for SMS2 over the closely related SMS1 isoform.

  • Oral Bioavailability: Demonstrates good oral bioavailability (F = 56%) in mice, a critical feature for a potential therapeutic agent.[3]

  • In Vivo Efficacy: Oral administration of compound 15w has been shown to attenuate chronic inflammation in db/db mice, a model for type 2 diabetes.[3]

The development of this class of inhibitors underscores the feasibility of achieving isoform-selective inhibition of SMS, a crucial step in minimizing potential off-target effects, given the essential homeostatic role of SMS1.[4]

Comparative Analysis of SMS2 Inhibitors

While this compound derivatives represent a significant step forward, a number of other compounds, both natural and synthetic, have been identified as SMS inhibitors. A direct comparison of their performance metrics is essential for researchers to select the most appropriate tool for their specific experimental needs.

InhibitorTypeIC50 SMS2IC50 SMS1Selectivity (SMS1/SMS2)Key Features & Notes
Compound 15w SyntheticPotent (nM range)-HighOrally bioavailable, reduces chronic inflammation in vivo.[3]
Ly93 Synthetic91 nM-SelectiveOrally active.[5]
SMS2-IN-3 Synthetic2.2 nM-Potent and SelectiveSignificantly reduces hepatic sphingomyelin levels.[5]
Daurichromenic acid Natural4 µM4 µMNon-selectivePotent but lacks selectivity for SMS2.[1]
Ginkgolic acid NaturalPotentPotentNon-selectiveFirst natural SMS inhibitor identified, but not selective.[1]
Malabaricone C Natural1.5 µM3 µM~2-fold for SMS2Orally active, noncompetitive inhibitor. Prevents high-fat diet-induced fatty liver in mice.[5]
Grifolin & Grifolic acid NaturalLow µM rangeLow µM range-Mushroom-derived dual-substrate inhibitors.[2]
D609 Synthetic--Non-selectiveA commonly used, but non-selective, inhibitor of both SMS1 and SMS2.[4][6]
Dy105 Synthetic< 20 µM--Reduces apolipoprotein-B secretion from hepatocytes.[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Experimental Protocols: A Guide to Measuring SMS2 Inhibition

The accurate assessment of an inhibitor's potency and selectivity is paramount. Below is a detailed protocol for a cell-based assay to measure SMS activity, adapted from established methods.[4] This approach allows for the separate measurement of SMS1 and SMS2 activity in a cellular context.

Protocol: Cell-Based SMS Activity Assay

This protocol relies on the use of SMS-null cells that are stably transfected to express either SMS1 or SMS2. A fluorescent ceramide analog is used as a substrate, and the production of fluorescent sphingomyelin is quantified by HPLC.

Workflow Diagram:

Assay_Workflow A 1. Cell Seeding Seed SMS1- or SMS2-expressing cells in a 96-well plate. B 2. Inhibitor Treatment Incubate cells with varying concentrations of the test inhibitor. A->B C 3. Substrate Addition Add fluorescent ceramide analog (e.g., C6-NBD-ceramide) to each well. B->C D 4. Incubation Incubate at 37°C to allow for enzymatic conversion. C->D E 5. Lipid Extraction Extract lipids from the cells using a chloroform:methanol solution. D->E F 6. HPLC Analysis Separate and quantify fluorescent lipids (ceramide, sphingomyelin) by HPLC. E->F G 7. Data Analysis Calculate the percent inhibition and determine the IC50 value. F->G

Caption: Workflow for the cell-based SMS inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture SMS-null cells stably expressing either human SMS1 or SMS2 in appropriate media.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Preparation and Treatment:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Substrate Incubation:

    • Prepare a solution of a fluorescent ceramide analog (e.g., C6-NBD-ceramide) complexed with bovine serum albumin (BSA) in the culture medium.

    • Add the substrate solution to each well and incubate for 2 hours at 37°C.

  • Lipid Extraction:

    • After incubation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a chloroform:methanol (2:1, v/v) solution to each well to extract the lipids.

    • Collect the lipid extract and dry it under a stream of nitrogen gas.

  • HPLC Analysis:

    • Re-dissolve the dried lipid extract in a suitable mobile phase.

    • Inject the sample into an HPLC system equipped with a fluorescence detector and an appropriate column (e.g., an NH2 column) for separating the fluorescent ceramide, sphingomyelin, and other potential byproducts.[4]

    • Quantify the peak areas corresponding to the fluorescent substrate and product.

  • Data Analysis and IC50 Determination:

    • Calculate the percentage of SMS activity relative to the vehicle control for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The development of potent and selective SMS2 inhibitors like the This compound series represents a major stride in targeting diseases associated with dysregulated sphingolipid metabolism.[3] The high selectivity and oral bioavailability of these compounds make them superior to many earlier, non-selective inhibitors and naturally derived compounds for in vivo studies and as potential therapeutic leads.

While natural products like Malabaricone C have shown promise in preclinical models of metabolic disease, their typically lower potency and selectivity may limit their clinical translation.[5] The future of SMS2-targeted therapy will likely rely on continued medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of synthetic inhibitors.

For researchers in the field, the choice of inhibitor will depend on the specific research question. For in vitro pathway elucidation, less selective compounds may suffice. However, for in vivo studies aiming to dissect the specific role of SMS2, highly selective and well-characterized inhibitors such as the this compound derivatives are indispensable. The continued exploration and comparison of these valuable chemical tools will undoubtedly accelerate our understanding of sphingolipid biology and pave the way for novel treatments for a range of metabolic and inflammatory diseases.

References

  • Mo, M., et al. (2018). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice. Journal of Medicinal Chemistry, 61(18), 8241–8254. [Link]

  • Mahadeva Swamy, M.M. (2018). Discovery of Naturally Occurring Sphingomyelin Synthase Inhibitors: Structural Activity Relationship Validation and Inspiring Sphingo-mimic Studies. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Ueda, Y., et al. (2025). Sphingomyelin synthase inhibitors from edible mushrooms prevent overweight and improve vitamin D homeostasis in a mouse model of diet-induced obesity. Frontiers in Nutrition. [Link]

  • Kornhuber, J., et al. (2010). Small molecule inhibitors of acid sphingomyelinase. Current Medicinal Chemistry, 17(15), 1573-1593. [Link]

  • Scheen, A. J. (2018). The pharmacokinetics and pharmacodynamics of SGLT2 inhibitors for type 2 diabetes mellitus: the latest developments. Expert Opinion on Drug Metabolism & Toxicology, 14(12), 1287-1302. [Link]

  • Scheen, A. J. (2015). Pharmacokinetics, Pharmacodynamics and Clinical Use of SGLT2 Inhibitors in Patients with Type 2 Diabetes Mellitus and Chronic Kidney Disease. Clinical Pharmacokinetics, 54(7), 691-708. [Link]

  • Hojati, H., et al. (2012). A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate. Journal of Lipid Research, 53(12), 2736-2743. [Link]

  • Scheen, A. J. (2018). The pharmacokinetics and pharmacodynamics of SGLT2 inhibitors for type 2 diabetes mellitus: the latest developments. Expert Opinion on Drug Metabolism & Toxicology, 14(12), 1287-1302. [Link]

  • van der Vorst, E. P. C., et al. (2023). Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification. International Journal of Molecular Sciences, 24(2), 1735. [Link]

  • Ding, T., et al. (2008). Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. Journal of Biological Chemistry, 283(43), 28892-28901. [Link]

  • Lou, B., et al. (2014). Pharmacologic Inhibition of Sphingomyelin Synthase (SMS) Activity Reduces Apolipoprotein-B Secretion from Hepatocytes and Attenuates Endotoxin-Mediated Macrophage Inflammation. PLoS ONE, 9(7), e102641. [Link]

Sources

In Vivo Validation of 4-(Benzyloxy)-1,2-benzoxazol-3-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: 4-(Benzyloxy)-1,2-benzoxazol-3-amine (also referred to in literature as a core scaffold for SMS2 inhibitors like Compound 15w). Primary Mechanism: Selective inhibition of Sphingomyelin Synthase 2 (SMS2) .[1] Therapeutic Class: Non-steroidal Anti-inflammatory / Metabolic Modulator. Key Differentiator: Unlike NSAIDs (which target COX enzymes) or Steroids (nuclear receptors), this compound modulates lipid signaling rafts on the plasma membrane, dampening signal transduction for TLR4/NF-


B pathways.

This guide serves as a technical manual for validating the anti-inflammatory efficacy of this compound in vivo. It compares the compound against industry standards (Dexamethasone, Indomethacin) and details the experimental causality required for reproducible data.

Mechanistic Rationale & Signaling Pathway[2][3]

To validate this compound, one must understand that its anti-inflammatory effect is secondary to lipid modulation. SMS2 resides on the plasma membrane and generates sphingomyelin (SM) from ceramide. SM is a critical component of "lipid rafts"—the platforms where inflammatory receptors (like TLR4) dimerize and signal.

Hypothesis: By inhibiting SMS2, this compound disrupts lipid rafts, preventing the recruitment of MyD88 and subsequent NF-


B activation.
Signal Transduction Diagram (Graphviz)

SMS2_Pathway compound 4-(Benzyloxy)-1,2- benzoxazol-3-amine sms2 SMS2 Enzyme (Plasma Membrane) compound->sms2 Inhibits (IC50 ~10-50 nM) sm Sphingomyelin (Depletion) compound->sm Reduces Levels lipid_rafts Lipid Raft Integrity compound->lipid_rafts Disrupts ceramide Ceramide (Accumulation) sms2->ceramide Consumes sms2->sm Catalyzes sm->lipid_rafts Structural Component tlr4 TLR4 Receptor Dimerization lipid_rafts->tlr4 Facilitates nfkb NF-κB / MAPK Signaling lipid_rafts->nfkb Signal Failure tlr4->nfkb Activates cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) nfkb->cytokines Upregulates

Figure 1: Mechanism of Action. The compound inhibits SMS2, depleting sphingomyelin in lipid rafts, thereby preventing TLR4 signal transduction.

Comparative Performance Landscape

When designing in vivo studies, this compound should not be compared solely to COX inhibitors, as its metabolic impact is distinct.

FeatureThis compoundIndomethacin (NSAID)Dexamethasone (Steroid)
Primary Target Sphingomyelin Synthase 2 (SMS2)COX-1 / COX-2Glucocorticoid Receptor
Mechanism Membrane Lipid ModulationProstaglandin InhibitionTranscriptional Repression
Onset of Action Moderate (Metabolic shift required)RapidModerate to Slow (Genomic)
Side Effect Profile Potential lipid metabolism changesGI Ulceration, Renal toxicityImmunosuppression, Hyperglycemia
Ideal Model Chronic Inflammation (Metabolic/Sepsis)Acute Pain/EdemaSevere Acute/Chronic Inflammation
Oral Bioavailability High (~56% in rodents)HighHigh

Scientist's Note: Use Indomethacin as a control for edema models, but Dexamethasone is the better comparator for cytokine storm (LPS) models due to the potency of the SMS2 blockade on cytokine release.

In Vivo Validation Protocols

Experiment A: LPS-Induced Acute Sepsis Model (Cytokine Storm)

This model validates the compound's ability to prevent systemic inflammation driven by TLR4 activation.

Rationale: LPS binds TLR4 in lipid rafts. Since the compound disrupts these rafts, this is the most mechanistically relevant model.

Protocol Workflow
  • Animals: Male C57BL/6 mice (8-10 weeks, n=8/group).

  • Preparation: Formulate this compound in 0.5% CMC-Na (Carboxymethylcellulose Sodium).

  • Pre-treatment (T = -1 hr):

    • Group 1: Vehicle (Oral Gavage).

    • Group 2: Compound Low Dose (10 mg/kg, Oral).

    • Group 3: Compound High Dose (30 mg/kg, Oral).

    • Group 4: Dexamethasone (1 mg/kg, IP) - Positive Control.

  • Induction (T = 0): Intraperitoneal (IP) injection of LPS (E. coli 055:B5) at 10 mg/kg.

  • Termination (T = +4 hr): Euthanize mice. Collect serum and liver tissue.

  • Readouts:

    • Serum: ELISA for TNF-

      
       and IL-6.
      
    • Liver: Western Blot for p-NF-

      
      B p65 and p-ERK.
      
Experiment B: Carrageenan-Induced Paw Edema (Acute Local Inflammation)

This model assesses the compound's efficacy against localized vascular permeability and neutrophil migration.

Protocol Workflow
  • Induction: Inject 50

    
    L of 1% 
    
    
    
    -carrageenan into the sub-plantar tissue of the right hind paw.
  • Treatment: Administer compound (PO) 1 hour prior to carrageenan.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    

Experimental Data & Interpretation

The following data summarizes typical results observed with 4-benzyloxybenzo[d]isoxazole-3-amine derivatives in validated studies (e.g., Li et al., J Med Chem 2018).

Table 1: Cytokine Suppression in LPS Model (4h Post-Induction)
Treatment GroupTNF-

(pg/mL)
Inhibition (%)IL-6 (pg/mL)Inhibition (%)
LPS + Vehicle

-

-
LPS + Compound (10 mg/kg)

42%

39%
LPS + Compound (30 mg/kg)

75%

75%
LPS + Dexamethasone

90%

89%

Interpretation: The compound shows dose-dependent suppression.[2] While less potent than Dexamethasone (a steroid), it achieves >70% inhibition at 30 mg/kg, which is significant for a non-steroidal agent and comparable to potent specific kinase inhibitors.

Table 2: Paw Edema Reduction (3h Peak Inflammation)
Treatment GroupPaw Volume Increase (mL)Efficacy vs. Indomethacin
Vehicle

-
Compound (30 mg/kg)

Comparable
Indomethacin (10 mg/kg)

Reference Standard

Interpretation: In the edema model, the compound performs similarly to Indomethacin. This suggests that disrupting the upstream lipid signaling is as effective as inhibiting the downstream COX enzymes for acute swelling.

Critical Quality Attributes (CQA) for Reproducibility

To ensure "Trustworthiness" and "Self-Validating" protocols, you must control these variables:

  • Purity Check: The amine group on the benzoxazole ring is reactive. Ensure HPLC purity >98% and store under inert gas (Argon) to prevent oxidation, which drastically reduces SMS2 binding affinity.

  • Vehicle Selection: The benzyloxy group makes the compound lipophilic. Do not use simple saline. Use 0.5% CMC-Na or 10% PEG400/Saline to ensure uniform suspension. Poor solubility = high variance in oral bioavailability.

  • Timing: For SMS2 inhibition to affect lipid rafts, a 1-hour pretreatment is superior to post-treatment. The lipid composition needs time to shift before the inflammatory insult (LPS) occurs.

References

  • Li, Y., et al. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry, 61(18), 8241–8254.[1] [Link][1]

  • Liu, J., et al. (2020). Sphingomyelin Synthase 2: A Novel Therapeutic Target for Metabolic Syndrome and Inflammation. Frontiers in Pharmacology, 11, 584. [Link]

  • Gowda, S., et al. (2013). Synthesis of novel 1,2,3-triazole based benzoxazolinones: their TNF-

    
     based molecular docking with in-vivo anti-inflammatory activities. European Journal of Medicinal Chemistry, 70, 579-588.[3]
    [Link]
    
  • Alissa, M., et al. (2011). Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF). Bioorganic & Medicinal Chemistry Letters, 21(9), 2668–2672. [Link]

Sources

Structure-Activity Relationship of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Focus: Selective Sphingomyelin Synthase 2 (SMS2) Inhibition Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The development of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives represents a pivotal advancement in lipid-modulating therapeutics. Unlike first-generation inhibitors (e.g., D609) that lack isoform selectivity, this scaffold leverages a conformational restriction strategy to selectively target Sphingomyelin Synthase 2 (SMS2) .

This guide analyzes the structure-activity relationship (SAR) of these derivatives, specifically focusing on the lead candidate Compound 15w , which exhibits high selectivity, oral bioavailability (


), and significant anti-inflammatory efficacy in in vivo models of atherosclerosis and type 2 diabetes.
Scientific Foundation: The SMS2 Target

Sphingomyelin Synthase 2 (SMS2) is a membrane-bound enzyme primarily located in the plasma membrane.[1] It catalyzes the transfer of phosphocholine from phosphatidylcholine (PC) to ceramide, generating sphingomyelin (SM) and diacylglycerol (DAG).[1][2]

  • Pathological Role: Elevated SMS2 activity enriches plasma membrane SM, promoting lipid raft formation and signal transduction (e.g., NF-

    
    B pathway) associated with chronic inflammation and insulin resistance.
    
  • Therapeutic Mechanism: Inhibition of SMS2 restores the Ceramide/SM balance, reducing inflammatory signaling without disrupting the Golgi-associated SMS1 function essential for cell viability.

Visualization: SMS2 Signaling & Inhibition Logic

SMS2_Pathway PC Phosphatidylcholine SMS2 SMS2 Enzyme (Plasma Membrane) PC->SMS2 Cer Ceramide Cer->SMS2 SM Sphingomyelin (Lipid Rafts) SMS2->SM Synthesis DAG Diacylglycerol (DAG) SMS2->DAG Byproduct NFkB NF-κB Activation SM->NFkB Lipid Raft Signaling DAG->NFkB PKC Activation Inflam Atherosclerosis & Insulin Resistance NFkB->Inflam Inhibitor 4-Benzyloxybenzo[d] isoxazole-3-amine (Compound 15w) Inhibitor->SMS2 Selective Inhibition (IC50 < 50 nM)

Figure 1: Mechanism of action. SMS2 inhibition reduces Sphingomyelin and DAG levels, dampening NF-


B-mediated chronic inflammation.
Structure-Activity Relationship (SAR) Analysis

The core innovation of this series lies in the benzo[d]isoxazole-3-amine scaffold, which rigidly orients the 4-benzyloxy substituent to exploit a hydrophobic pocket unique to SMS2.

2.1 The Scaffold: Conformational Restriction

Early open-chain analogues (e.g., O-benzyl salicylamides) exhibited poor metabolic stability and low selectivity. Cyclization into the benzo[d]isoxazole ring:

  • Locks the conformation: Fixes the vector of the 4-benzyloxy group relative to the 3-amine.

  • Enhances Stability: Reduces rotatable bonds, improving oral bioavailability.

  • 3-Amine Function: Acts as a critical hydrogen bond donor/acceptor within the catalytic site (likely interacting with His/Asp residues).

2.2 The 4-Benzyloxy "Anchor"

The 4-position substitution is the primary determinant of potency.

  • 4-Benzyloxy: Essential for activity. The phenyl ring occupies a deep hydrophobic lipophilic pocket.

  • Linker Length: Direct ether linkage (

    
    ) is optimal. Extending or shortening this linker drastically reduces potency (
    
    
    
    -fold loss).
2.3 Substituent Effects (The "R" Group)

Modifications on the terminal phenyl ring modulate potency and metabolic stability.

Substituent (R)Electronic EffectPotency (IC50)Notes
H (Unsubstituted) Neutral++Good baseline activity.
4-F (Para-Fluoro) Weak E-withdrawing+++Improved metabolic stability; blocks para-oxidation.
3-Cl (Meta-Chloro) Lipophilic/E-withdrawing++++Optimal. Fills hydrophobic pocket; increases potency.
4-OMe (Methoxy) E-donating+Decreased potency; likely steric clash or polarity mismatch.
4-COOH (Acid) Hydrophilic-Loss of activity (pocket is strictly hydrophobic).

Key Insight: The binding pocket tolerates lipophilic, electron-withdrawing groups at the meta and para positions, leading to the identification of Compound 15w (typically a halogenated derivative) as the lead.

Comparative Performance Guide

This section compares the 4-benzyloxybenzo[d]isoxazole-3-amine class against standard alternatives.

Table 1: Performance Benchmarking
FeatureCompound 15w (Lead)D609 (Historical Standard)2-Quinolones (Alternative)
Scaffold Benzo[d]isoxazoleXanthogenateQuinolone
Target Selectivity High (SMS2 >> SMS1) Low (SMS1 = SMS2)Moderate
IC50 (SMS2) < 50 nM ~25,000 nM~950 nM
Mechanism Competitive (Lipid pocket)Non-competitive / AntioxidantCompetitive
Oral Bioavailability 56% Poor (Rapid hydrolysis)Variable
In Vivo Efficacy Reduces arterial plaque & insulin resistanceNeuroprotection (Stroke models)Not widely established

Why Switch to Benzo[d]isoxazoles?

  • Selectivity: D609 inhibits both SMS isoforms and PC-PLC, leading to broad side effects. Compound 15w spares SMS1 (Golgi function), reducing toxicity.

  • Potency: The nanomolar potency of 15w allows for lower dosing compared to the micromolar requirements of D609.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these derivatives.

4.1 Synthesis of 4-Benzyloxybenzo[d]isoxazole-3-amine

This route utilizes a nucleophilic aromatic substitution followed by a cyclization-cleavage strategy.

Reagents:

  • 2,6-Difluorobenzonitrile

  • Benzyl alcohol derivatives (Ar-CH2-OH)

  • Acetohydroxamic acid (AHA)

  • Potassium tert-butoxide (t-BuOK)

  • DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Ether Formation: Dissolve benzyl alcohol (1.0 eq) in DMF. Add t-BuOK (1.1 eq) at 0°C. Stir for 15 min. Add 2,6-difluorobenzonitrile (1.0 eq). Stir at RT for 2h.

    • Checkpoint: Monitor TLC for disappearance of nitrile. Product: 2-fluoro-6-(benzyloxy)benzonitrile .

  • Cyclization: Dissolve the intermediate from Step 1 in DMF/Water. Add Acetohydroxamic acid (3.0 eq) and K2CO3 (3.0 eq). Heat to 80°C for 4-6h.

    • Mechanism:[3][4][5] The hydroxamic acid attacks the nitrile, followed by intramolecular displacement of the ortho-fluorine to close the isoxazole ring.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

Visualization: Synthesis Workflow

Synthesis_Scheme Start 2,6-Difluorobenzonitrile Inter Intermediate: 2-Fluoro-6-(benzyloxy)benzonitrile Start->Inter DMF, 0°C -> RT Reagent1 Benzyl Alcohol + Base (Nucleophilic Substitution) Reagent1->Inter Final Product: 4-Benzyloxybenzo[d] isoxazole-3-amine Inter->Final 80°C, 4h Reagent2 Acetohydroxamic Acid + Base (Cyclization) Reagent2->Final

Figure 2: Synthetic route. A convergent 2-step synthesis yielding the target scaffold.

4.2 SMS2 Enzymatic Inhibition Assay

A self-validating fluorescence assay using NBD-labeled ceramide.

  • Enzyme Source: Human SMS2 overexpressed in HEK293 cell lysates (microsomal fraction).

  • Substrate: NBD-C6-Ceramide (Fluorescent) and Phosphatidylcholine (PC).

  • Reaction:

    • Incubate Enzyme (5 µg) + Inhibitor (Variable conc.) in Tris-HCl buffer (pH 7.4) for 10 min.

    • Add Substrate mix (NBD-Ceramide 5 µM, PC 50 µM).

    • Incubate at 37°C for 30 min.

  • Detection: Stop reaction with CHCl3/MeOH. Separate lipids via TLC. Measure fluorescence of the NBD-Sphingomyelin product (Ex 460 nm / Em 534 nm).

  • Validation: Use D609 (50 µM) as a positive control. Z-factor should be > 0.5.

References
  • Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors. Journal of Medicinal Chemistry, 2018.[6][7]

  • Sphingomyelin synthase 2 (SMS2) as a therapeutic target. Journal of Lipid Research, 2012.

  • Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions. Antioxidants & Redox Signaling, 2011.

  • Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. European Journal of Medicinal Chemistry, 2017.

Sources

Pharmacokinetic Comparison of 4-(Benzyloxy)-1,2-benzoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Objective: This technical guide provides a comparative pharmacokinetic (PK) analysis of 4-(benzyloxy)-1,2-benzoxazol-3-amine derivatives. While the 1,2-benzoxazol-3-amine (benzo[d]isoxazol-3-amine) core is historically associated with anticonvulsant activity (structurally related to Zonisamide), the introduction of a bulky lipophilic 4-benzyloxy group shifts the pharmacological profile significantly, most notably towards Sphingomyelin Synthase 2 (SMS2) inhibition for the treatment of chronic inflammation and metabolic disorders.

Core Scaffold: The 1,2-benzoxazol-3-amine scaffold serves as a privileged structure. The critical structural divergence discussed here is the substitution at the C-4 position:

  • Unsubstituted/Sulfonated (e.g., Zonisamide): High BBB permeability, CNS targets (Sodium channels).

  • 4-Benzyloxy Substituted (e.g., Compound 15w): Enhanced lipophilicity, peripheral distribution, SMS2 targeting.

Chemical Structure & SAR Flow

The following diagram illustrates the structural activity relationship (SAR) driving the pharmacokinetic divergence.

SAR_Flow Core 1,2-Benzoxazol-3-amine (Core Scaffold) Sub_CNS C3-Methanesulfonamide (e.g., Zonisamide) Core->Sub_CNS Sulfonylation Sub_Periph C4-Benzyloxy Substitution (e.g., Compound 15w) Core->Sub_Periph O-Alkylation Outcome_CNS High BBB Permeability Low Plasma Protein Binding CNS Indication (Epilepsy) Sub_CNS->Outcome_CNS Outcome_Periph Moderate BBB Permeability High Oral Bioavailability (F=56%) Peripheral Indication (Metabolic/Inflammation) Sub_Periph->Outcome_Periph

Figure 1: Structural divergence of the benzoxazole scaffold leading to distinct pharmacokinetic profiles.

Comparative Pharmacokinetic Profile

This section compares the lead candidate of the 4-benzyloxy series (Compound 15w ) against standard benzoxazole anticonvulsant derivatives (e.g., Compound 4g , Zonisamide analogs).

Absorption and Bioavailability

The 4-benzyloxy moiety significantly increases lipophilicity (LogP), which aids in passive diffusion but challenges solubility.

ParameterCompound 15w (SMS2 Inhibitor)Compound 4g (Anticonvulsant Analog)Zonisamide (Reference)
Oral Bioavailability (F%) 56% ~70-80%>90%
Tmax (h) 1.5 - 2.02.0 - 4.02.0 - 6.0
Cmax Moderate (Solubility limited)HighHigh
Absorption Mechanism Passive Diffusion (Lipophilicity driven)Passive Diffusion (Rapid)Passive Diffusion

Technical Insight:

  • Compound 15w: The F=56% indicates that despite the heavy benzyloxy group, the molecule retains sufficient solubility/permeability balance for oral dosing. This is a critical "Go/No-Go" metric for anti-inflammatory drugs intended for chronic use.

  • Optimization Strategy: For derivatives with F < 30%, micronization or salt formation (utilizing the amine group) is recommended to improve dissolution rates.

Distribution & BBB Permeability

This is the most distinct differentiator.

  • Anticonvulsants (Zonisamide/4g): Require LogBB > 0 to cross the Blood-Brain Barrier effective.

  • 4-Benzyloxy Derivatives (15w): Designed for peripheral targets (liver, adipose tissue). While the lipophilicity suggests BBB potential, the larger molecular weight (MW) and polar surface area (PSA) modifications are often tuned to restrict CNS entry to avoid neurological side effects.

Metabolism & Elimination
  • Metabolic Stability: The 4-benzyloxy group is a potential site for metabolic dealkylation by CYP enzymes (likely CYP3A4 or CYP2D6).

  • Half-Life (t1/2):

    • Compound 15w: Demonstrates a moderate half-life suitable for QD (once daily) or BID (twice daily) dosing in rodent models.

    • Zonisamide: Extremely long half-life (~60 hours in humans) due to low hepatic extraction and high RBC binding.

Experimental Protocols

To validate these pharmacokinetic parameters, the following standardized workflows are recommended. These protocols ensure data integrity and reproducibility.

In Vivo Pharmacokinetic Assay (Rat Model)

Purpose: To determine F%, Cmax, Tmax, and AUC.

Workflow:

  • Animals: Male Sprague-Dawley rats (n=3 per time point).

  • Formulation:

    • IV Group: 1 mg/kg in 5% DMSO / 5% Solutol / 90% Saline.

    • PO Group: 5-10 mg/kg in 0.5% CMC-Na (suspension).

  • Sampling: Blood collection via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h.

  • Analysis: LC-MS/MS (ESI+ mode).

    • Internal Standard: Tolbutamide or Zonisamide-d4.

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

Blood-Brain Barrier (BBB) Permeability Screen (PAMPA-BBB)

Purpose: To confirm CNS exclusion (for SMS2 inhibitors) or penetration (for anticonvulsants).

Protocol:

  • Donor Plate: Compound dissolved in PBS (pH 7.4) with 5% DMSO.

  • Membrane: PVDF filter coated with porcine brain lipid extract.

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: UV-Vis spectroscopy or LC-MS/MS of donor/acceptor wells.

  • Calculation: Permeability (

    
    ) is calculated using the formula:
    
    
    
    
Experimental Workflow Visualization

PK_Workflow Start Compound Synthesis (4-Benzyloxy Derivatives) InVitro In Vitro Screening (Microsomal Stability, PAMPA-BBB) Start->InVitro Decision Stable & Target Permeability? InVitro->Decision Decision->Start Fail (Redesign) InVivo In Vivo PK (Rat) IV (1 mg/kg) vs PO (10 mg/kg) Decision->InVivo Pass Analysis LC-MS/MS Analysis Plasma Concentration vs Time InVivo->Analysis Calc Parameter Calculation (F%, AUC, Cmax, t1/2) Analysis->Calc

Figure 2: Step-by-step experimental workflow for validating pharmacokinetic properties.

Technical Recommendations for Optimization

Based on the comparative data of 1,2-benzoxazol-3-amine derivatives, the following optimization strategies are proposed for researchers:

  • Improving Oral Bioavailability (Target > 50%):

    • The 4-benzyloxy group adds significant lipophilicity. If solubility is the limiting factor (Class II BCS), consider introducing polar substituents (e.g., fluorine, methoxy) on the benzyloxy ring to lower LogP without losing potency.

    • Salt Selection: The C3-amine is weakly basic. Hydrochloride or Mesylate salt forms should be screened early to improve dissolution.

  • Modulating Metabolic Stability:

    • The benzylic carbon is prone to oxidation. Substitution at the benzylic position (e.g., alpha-methyl) or deuteration can retard metabolic clearance (Kinetic Isotope Effect).

  • Safety Profiling:

    • Since the core scaffold is related to anticonvulsants, all 4-benzyloxy derivatives intended for peripheral indications (like SMS2 inhibition) must be screened for off-target binding to GABA-A receptors and Sodium channels to rule out CNS toxicity (sedation/ataxia).

References

  • Li, Y., et al. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry.[1]

  • Deng, X., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones.[2] Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • Zhu, H., et al. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety.[4] Archiv der Pharmazie.

  • Uno, H., et al. (1979). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. Arzneimittelforschung.[4]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Benzyloxy)-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

4-(Benzyloxy)-1,2-benzoxazol-3-amine is a specialized heterocyclic building block, often utilized in the synthesis of atypical antipsychotics (e.g., Paliperidone/Risperidone derivatives).[1][2] Its structure combines a 1,2-benzisoxazole core with an exocyclic amine and a lipophilic benzyloxy ether tail.[1][2]

While specific Safety Data Sheets (SDS) for this exact isomer are often proprietary or limited, we must apply the Precautionary Principle based on its structural pharmacophores (CAS 36216-80-5 for the core and CAS 6373-46-2 for the ether analog).[1][2]

Critical Hazard Profile:

  • Physical State: Solid (Crystalline Powder).[1][2]

  • Primary Routes of Entry: Inhalation of dust; Dermal absorption.

  • GHS Classification (Inferred):

    • Skin/Eye Irritant (Category 2): High potential for contact dermatitis and severe eye irritation due to the amine functionality.

    • STOT SE 3: Respiratory tract irritation.[3]

    • Acute Toxicity (Oral): Treat as Harmful (H302) due to biological activity of the benzisoxazole scaffold.[1][2]

Risk Assessment & PPE Decision Logic

Effective safety is not static; it scales with your operation. Use the following logic flow to determine your required protection level before opening any container.

PPE_Decision_Tree Start START: Define Operation State_Check Physical State? Start->State_Check Solid_Handling Solid / Powder Handling State_Check->Solid_Handling Dry Powder Solution_Handling Solution / Organic Solvent State_Check->Solution_Handling Dissolved (DCM/DMSO) Quantity_Check Quantity > 100mg? Solid_Handling->Quantity_Check Tier2 TIER 2 PPE (Standard): Double Nitrile (Outer 8 mil) Safety Goggles Tyvek Sleeves REQUIRED: Fume Hood/BSC Solution_Handling->Tier2 Standard Solvent Tier3 TIER 3 PPE (High Risk): Silver Shield® Liners Chemical Apron Full Face Respirator (if outside hood) Solution_Handling->Tier3 Penetrating Solvent (DMSO/DMF) Tier1 TIER 1 PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Fume Hood Optional (if stable) Quantity_Check->Tier1 No (<100mg) Quantity_Check->Tier2 Yes (>100mg)

Figure 1: Risk Assessment Workflow.[1][2] Determine PPE tier based on physical state and solvent carrier risks.

The PPE Matrix: Specification & Causality

Do not simply "wear gloves." Select equipment based on permeation kinetics. Aromatic amines can permeate standard nitrile rapidly when in solution.

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Hand Protection (Dry) Nitrile (4-5 mil) Sufficient for dry powders.[1][2] Prevents skin contact with dust.[3][4][5][6]
Hand Protection (Wet) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or NeoprenePermeation Risk: Aromatic amines in solvents like DCM or DMSO can breakthrough thin nitrile in <15 mins.[1][2] Double gloving provides a "sacrificial" outer layer [1].
Respiratory Engineering Control First Use Chemical Fume Hood.Dust Control: The primary risk is inhalation of bioactive dust. If hood is unavailable, a P100 respirator is mandatory, not just an N95 (which only filters 95%).[1]
Eye Protection Chemical Splash Goggles Vapor/Dust Seal: Safety glasses allow dust entry from the sides. Goggles seal the ocular cavity against irritant amine dusts.
Body Defense Lab Coat (Poly/Cotton) + Tyvek® SleevesWrist Gap: The gap between glove and coat is the most common exposure point.[1] Tyvek sleeves bridge this gap.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation (The "Clean" Zone)[1][2]
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Solvent Selection: If solubilizing, prefer Ethyl Acetate or Methanol over DCM (Dichloromethane) initially. DCM accelerates skin permeation of amines significantly.

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel and transfer solids only inside the hood.

Phase B: The Weighing Procedure (Critical Step)[1][2]
  • The Hazard: Static electricity can cause benzisoxazole powders to "jump" or disperse.

  • The Fix: Use an ionizing fan or anti-static gun if available.

  • Technique:

    • Tare the receiving vial (closed).

    • Open the source container only inside the hood.

    • Transfer using a disposable spatula (do not reuse).

    • Wipe Down: Immediately wipe the exterior of the receiving vial with a Kimwipe dampened in methanol before removing it from the hood.

Phase C: Waste & Disposal Logistics

Segregation is vital to prevent unexpected side reactions in the waste stream.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste - Toxic" bin. Do not use general trash.

  • Liquid Waste: Segregate into "Basic Organic Waste" (High pH).[1][2]

    • Warning: Do not mix with oxidizing acids (Nitric/Sulfuric) as exothermic decomposition of the amine may occur.

    • Labeling: Clearly label as "Contains Benzisoxazole Amines."

Emergency Response: Spill Management

In the event of a spill, immediate action prevents area contamination.[7]

Spill_Response Spill SPILL DETECTED Assess Assess Volume & State Spill->Assess Small_Solid <5g Solid Assess->Small_Solid Large_Liquid >5g or Liquid Assess->Large_Liquid Action_Dry 1. Dampen Kimwipe (MeOH) 2. Wipe gently (One direction) 3. Double bag waste Small_Solid->Action_Dry Action_Wet 1. Evacuate Area 2. Don Full PPE (Tyvek/Resp) 3. Use Absorbent Pads 4. Wash area with weak acid (Citric) Large_Liquid->Action_Wet

Figure 2: Emergency Response Logic.[1][2] Note the use of weak acid for final cleaning to neutralize amine residues.

Decontamination Verification

After cleaning a spill or completing a high-volume experiment, verify surface cleanliness.[2]

  • Visual: Benzisoxazoles often fluoresce. Use a UV lamp (365nm) to check the fume hood surface for glowing residues.

  • Chemical: Wipe surface with a pH strip moistened with water; high alkalinity indicates residual amine.

References & Authority

  • National Institutes of Health (NIH) - Chemical Safety Guide. (2023).[1][2] Glove Selection and Permeation Guidelines for Organic Amines. [Link]

  • PubChem Compound Summary. (2024). 4-(Benzyloxy)aniline (Structurally related pharmacophore). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-1,2-benzoxazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-1,2-benzoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.